Diphenyl(m-tolyl)phosphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7579-70-6 |
|---|---|
Molecular Formula |
C19H17P |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(3-methylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
BGUPWTFDMHDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Diphenyl(m-tolyl)phosphine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed protocol for the synthesis of Diphenyl(m-tolyl)phosphine, a valuable organophosphorus compound with applications in catalysis and materials science. The following sections outline the necessary reagents, equipment, step-by-step experimental procedures, and characterization data.
Reaction Principle
The synthesis of this compound is most effectively achieved through a Grignard reaction. This method involves the preparation of a Grignard reagent, m-tolylmagnesium bromide, from 3-bromotoluene and magnesium metal. This organometallic intermediate is then reacted with chlorodiphenylphosphine to yield the desired triarylphosphine product.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen, which can react with the Grignard reagent and the phosphine product.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 99.8% |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 17.1 g (11.8 mL) | 99% |
| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.64 | 22.06 g (18.6 mL) | 98% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | ≥99.8% |
| Iodine | I₂ | 253.81 | 1 crystal | |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 100 mL | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |
| Hexane | C₆H₁₄ | 86.18 | As needed | Anhydrous |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Anhydrous |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
1. Preparation of m-tolylmagnesium bromide (Grignard Reagent):
-
Assemble a dry 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.
-
Place the magnesium turnings (2.67 g, 0.11 mol) in the flask and add a single crystal of iodine.
-
Add approximately 30 mL of anhydrous diethyl ether to the flask.
-
Dissolve 3-bromotoluene (17.1 g, 0.1 mol) in 70 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approx. 5-10 mL) of the 3-bromotoluene solution to the magnesium suspension. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. The solution should appear as a dark grey to brown suspension.
2. Synthesis of this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve chlorodiphenylphosphine (22.06 g, 0.1 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the chlorodiphenylphosphine solution dropwise to the stirred Grignard reagent at 0 °C over a period of 1 hour. A white precipitate of magnesium salts will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
3. Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a viscous oil or a low-melting solid.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent. The product is typically a colorless to pale yellow solid upon purification.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm; Methyl protons as a singlet around 2.3-2.4 ppm. |
| ³¹P NMR | A single peak in the range of -5 to -10 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₉H₁₇P (m/z = 276.11). |
| Melting Point | Expected to be a low-melting solid. The melting point of the para-isomer is 66-68 °C and the ortho-isomer is 70-73 °C, so a similar range is expected. |
Reaction Signaling Pathway
The following diagram illustrates the key chemical transformations in the synthesis.
Caption: Simplified reaction pathway for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous diethyl ether is extremely flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are moisture-sensitive and can react violently with water.
-
Chlorodiphenylphosphine is corrosive and lachrymatory. Handle with care.
This comprehensive guide provides a robust protocol for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their laboratory conditions and available equipment, always prioritizing safety.
Characterization of Diphenyl(m-tolyl)phosphine Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(m-tolyl)phosphine is an unsymmetrical triarylphosphine ligand that has garnered interest in the field of coordination chemistry and catalysis. The electronic and steric properties of this ligand, influenced by the presence of both phenyl and m-tolyl substituents on the phosphorus atom, can significantly impact the geometry, stability, and reactivity of its metal complexes. These characteristics make them potential candidates for various applications, including as catalysts in cross-coupling reactions and as components in the synthesis of novel therapeutic agents.
This technical guide provides an overview of the characterization of metal complexes featuring the this compound ligand. Due to a notable scarcity of specific experimental data for this compound metal complexes in the current body of scientific literature, this document will leverage data from the closely related and well-characterized trans-dichlorobis(tri-m-tolylphosphine)palladium(II) complex as a representative example. This will be supplemented with general experimental protocols and a discussion of common reaction mechanisms where such complexes are anticipated to be active.
Synthesis of this compound Ligand
The synthesis of unsymmetrical triarylphosphines like this compound can be achieved through several established synthetic routes. A common method involves the reaction of a Grignard reagent with a chlorophosphine.
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dichlorophenylphosphine
-
Ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of m-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, m-tolylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is then slowly added to a cooled solution of dichlorophenylphosphine in anhydrous diethyl ether. The reaction is highly exothermic and should be maintained at a low temperature (e.g., -78 °C to 0 °C).
-
Work-up: After the addition is complete, the reaction is gradually warmed to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated ammonium chloride solution.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Characterization of Metal Complexes
The characterization of this compound metal complexes involves a suite of analytical techniques to determine their structure, composition, and purity. Key methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, and the overall molecular geometry.
Table 1: Selected Crystallographic Data for trans-Dichlorobis(tri-m-tolylphosphine)palladium(II)
| Parameter | Value |
| Metal Center | Palladium (Pd) |
| Ligands | Two tri-m-tolylphosphine, two Chloride |
| Coordination Geometry | trans-Square Planar |
| Pd-P Bond Length | 2.3289 (4) Å |
| Pd-Cl Bond Length | 2.2897 (4) Å |
| P-Pd-Cl Bond Angle | 87.77 (2)° |
Data sourced from a representative crystal structure of a closely related compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and coordination to a metal center. Upon coordination, a significant downfield shift is typically observed.
Table 2: Representative ³¹P NMR Spectroscopic Data
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Free Triarylphosphine (general) | CDCl₃ | -5 to -8 |
| [PdCl₂(PR₃)₂] (general) | CDCl₃ | +15 to +40 |
Note: The exact chemical shift for a this compound complex would need to be determined experimentally.
¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the ligand and to observe any changes in the chemical shifts of the tolyl and phenyl protons and carbons upon coordination to a metal center.
Experimental Protocols for Metal Complex Synthesis
The synthesis of metal complexes with phosphine ligands generally involves the reaction of a metal precursor with the phosphine ligand in an appropriate solvent.
General Protocol for the Synthesis of a Palladium(II)-Diphenyl(m-tolyl)phosphine Complex
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Dichloromethane or other suitable solvent
-
n-Hexane or pentane
Procedure:
-
A solution of this compound (2 equivalents) in dichloromethane is added to a solution of palladium(II) chloride (1 equivalent) in dichloromethane.
-
The reaction mixture is stirred at room temperature for a specified period, during which a color change is typically observed.
-
The solvent is then partially removed under reduced pressure.
-
A non-polar solvent such as n-hexane or pentane is added to precipitate the product.
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the desired [PdCl₂(P(m-tolyl)Ph₂)₂] complex.
Potential Applications in Catalysis
Triarylphosphine-metal complexes are widely used as catalysts in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle.
The Suzuki-Miyaura Coupling Cycle
The catalytic cycle of the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a well-established mechanism. A generic representation of this cycle is provided below.
In this cycle, the this compound ligands (L) would stabilize the palladium center in its various oxidation states and influence the rates of the oxidative addition, transmetalation, and reductive elimination steps.
Conclusion
While specific experimental data for this compound metal complexes remains limited in the public domain, this guide provides a framework for their synthesis and characterization based on established principles of coordination chemistry and data from closely related analogues. The protocols and characterization data presented serve as a valuable starting point for researchers interested in exploring the potential of these complexes in catalysis and other applications. Further experimental investigation is necessary to fully elucidate the unique properties and reactivity of metal complexes bearing the this compound ligand.
Diphenyl(m-tolyl)phosphine CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenyl(m-tolyl)phosphine, a member of the triarylphosphine family. These compounds are of significant interest in the field of chemistry, particularly as ligands in catalysis. Due to the limited availability of specific experimental data for the meta isomer in public databases, this guide also includes comparative data for the corresponding ortho and para isomers to provide a contextual understanding of its expected chemical properties.
Introduction
This compound is an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and one m-tolyl group. Like other triarylphosphines, it is primarily utilized as a ligand in transition metal catalysis. The electronic and steric properties of the tolyl group can influence the catalytic activity and selectivity of the metal complexes it forms.
A definitive CAS number for this compound is not readily found in major chemical databases. For reference, the CAS numbers for the related isomers are:
-
Diphenyl(o-tolyl)phosphine: 5931-53-3
-
Diphenyl(p-tolyl)phosphine: 1031-93-2
Chemical Properties
The general chemical properties of this compound can be inferred from its structure. The quantitative physical properties are not well-documented, so data for the ortho and para isomers are presented for comparison.
Table 1: Chemical and Physical Properties of Diphenyl(tolyl)phosphine Isomers
| Property | This compound (Predicted/Inferred) | Diphenyl(o-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |
| Molecular Formula | C₁₉H₁₇P | C₁₉H₁₇P[1] | C₁₉H₁₇P |
| Molecular Weight | 276.31 g/mol | 276.31 g/mol [1] | 276.31 g/mol |
| Melting Point (°C) | Not available | 70-73[1] | 66-68 |
| Boiling Point (°C) | Not available | 378.3 at 760 mmHg[1] | 250 at 14 Torr |
| Appearance | Likely a white to off-white solid | White to off-white solid | White crystalline powder |
| Solubility | Expected to be soluble in organic solvents | Not specified | Not specified |
Experimental Protocols: General Synthesis
General Procedure for the Synthesis of Triarylphosphines:
-
Preparation of the Grignard Reagent: 3-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the m-tolylmagnesium bromide Grignard reagent.
-
Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is then added dropwise to a solution of chlorodiphenylphosphine in an anhydrous ether solvent at a controlled temperature, typically 0 °C.
-
Quenching and Work-up: After the reaction is complete, the mixture is quenched by the slow addition of an aqueous solution, such as ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.
Applications in Catalysis
Triarylphosphines are crucial ligands in a variety of palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand significantly impact the efficiency and selectivity of these reactions. This compound can serve as a ligand in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for such phosphine ligands.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In this cycle, "L" represents the phosphine ligand, which in this context would be this compound. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity throughout the catalytic process.
Conclusion
This compound is a potentially valuable ligand for transition metal-catalyzed reactions. While specific experimental data for this particular isomer are scarce in the public domain, its properties and reactivity can be reasonably inferred from its well-documented ortho and para isomers. The general synthetic routes for triarylphosphines are applicable for its preparation. Further research into the synthesis and application of this compound could provide valuable insights into the subtle electronic and steric effects of ligand isomerism in catalysis.
References
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectrum of Diphenyl(m-tolyl)phosphine
This technical guide provides a comprehensive overview of the mass spectrometric and infrared spectroscopic analysis of diphenyl(m-tolyl)phosphine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for the characterization of organophosphorus compounds.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).
Data Presentation: Mass Spectrum of Diphenyl(p-tolyl)phosphine
The following table summarizes the significant peaks observed in the electron ionization (EI) mass spectrum of diphenyl(p-tolyl)phosphine. This data is sourced from the NIST WebBook and is presented here as an analogue for this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 276 | 100 | [M]⁺ (Molecular Ion) |
| 199 | 45 | [M - C₆H₅]⁺ |
| 183 | 60 | [M - C₇H₇ - H]⁺ |
| 152 | 20 | [C₁₂H₈]⁺ (Biphenylene) |
| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocol: Acquiring a Mass Spectrum
The following is a generalized protocol for obtaining a mass spectrum of a solid organophosphorus compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of the solid compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC):
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C to ensure rapid volatilization. A splitless injection mode is often used for sensitive analysis.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Column: Employ a non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
-
Oven Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of 280-300°C and hold for several minutes to ensure elution of the compound.
-
-
Instrument Setup (MS):
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Operate the mass analyzer (e.g., a quadrupole) to scan a mass range appropriate for the compound, typically from m/z 40 to 500.
-
Detector: An electron multiplier is used to detect the ions.
-
-
Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.
-
Visualization: Mass Spectrometry Fragmentation Workflow
Caption: General workflow for mass spectrometry analysis.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds.
Data Presentation: IR Spectrum of Diphenyl(p-tolyl)phosphine
The following table lists the characteristic IR absorption bands for diphenyl(p-tolyl)phosphine. This data is representative and similar peaks are expected for the m-tolyl isomer, with slight shifts in the fingerprint region.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment of Vibrational Band |
| 3050-3080 | Weak-Medium | C-H stretching (aromatic) |
| 2920-2960 | Weak | C-H stretching (methyl group) |
| 1590-1600 | Medium | C=C stretching (aromatic ring) |
| 1480-1500 | Medium | C=C stretching (aromatic ring) |
| 1435 | Strong | P-C stretching (P-phenyl) |
| 1090 | Medium | In-plane C-H bending (aromatic) |
| 740-760 | Strong | Out-of-plane C-H bending (monosubstituted phenyl) |
| 690-710 | Strong | Out-of-plane C-H bending (monosubstituted phenyl) |
| 810-840 | Medium-Strong | Out-of-plane C-H bending (p-disubstituted phenyl) |
Experimental Protocol: Acquiring an IR Spectrum
The following protocol describes the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample, which is a common and convenient technique.[1]
-
Instrument Preparation:
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Pressure Application:
-
Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[1]
-
-
Spectrum Acquisition:
-
Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.
-
Visualization: IR Spectroscopy Experimental Workflow
Caption: Workflow for obtaining an IR spectrum using ATR.
References
A Comprehensive Technical Guide to the Electronic Parameters of Substituted Triarylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Substituted triarylphosphine ligands are a cornerstone of modern catalysis and coordination chemistry, playing a pivotal role in a vast array of chemical transformations. Their efficacy is profoundly influenced by the electronic properties imparted by substituents on the aryl rings. A quantitative understanding of these electronic effects is paramount for the rational design of catalysts with tailored reactivity and selectivity. This in-depth technical guide provides a comprehensive overview of the key electronic parameters used to characterize triarylphosphine ligands, detailed experimental protocols for their determination, and a summary of quantitative data.
Quantifying Electronic Effects: Key Parameters
The electronic nature of a triarylphosphine ligand is primarily described by its σ-donating and π-accepting abilities. Several parameters have been developed to quantify these properties, with the most common being Tolman's Electronic Parameter (TEP), pKa values of the conjugate acids, and Hammett parameters.
Tolman's Electronic Parameter (TEP)
Introduced by Chadwick A. Tolman, the TEP is a widely used measure of the net electron-donating ability of a phosphine ligand.[1][2] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1]
The underlying principle is that a more electron-donating phosphine ligand (L) increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[1] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease π-backbonding, leading to a stronger C-O bond and a higher ν(CO) frequency.[1]
Acidity Constant (pKa)
The pKa of the conjugate acid of a phosphine ligand, [R₃PH]⁺, provides a direct measure of the ligand's basicity and, by extension, its σ-donating strength.[3][4] A higher pKa value indicates a more basic phosphine, which corresponds to a stronger σ-donor. This parameter is typically determined by potentiometric titration.
Hammett Parameters (σ)
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the aryl rings of triarylphosphines.[5][6] The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By correlating these σ values with experimentally determined electronic parameters like TEP or pKa, a quantitative relationship between the ligand structure and its electronic properties can be established.[7]
Quantitative Data Summary
The following table summarizes key electronic parameters for a selection of substituted triarylphosphine ligands.
| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹[1] | pKa (in MeCN)[8] |
| P(t-Bu)₃ | 2056.1 | |
| PMe₃ | 2064.1 | |
| P(p-C₆H₄OMe)₃ | 2066.0 | |
| PPh₃ | 2068.9 | |
| P(p-C₆H₄F)₃ | 2071.3 | |
| P(OEt)₃ | 2076.3 | |
| (2-F-C₆H₄)(Ph)₂P | 6.11 | |
| (2-F-C₆H₄)₂(Ph)P | 4.55 | |
| (2,6-F₂-C₆H₃)(Ph)₂P | 5.16 | |
| (2-F-C₆H₄)₃P | 3.03 | |
| (2,6-F₂-C₆H₃)₂(Ph)P | 2.58 | |
| (2,6-F₂-C₆H₃)₃P | 1.70 (estimated) |
Experimental Protocols
Determination of Tolman's Electronic Parameter (TEP)
Methodology: Infrared Spectroscopy of Ni(CO)₃L Complexes
-
Synthesis of the [LNi(CO)₃] complex: The target phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄). This reaction is usually carried out in an inert atmosphere due to the toxicity and air-sensitivity of Ni(CO)₄.
-
Sample Preparation: The resulting [LNi(CO)₃] complex is dissolved in a suitable solvent that is transparent in the carbonyl stretching region of the IR spectrum (e.g., dichloromethane or hexane).
-
IR Spectrum Acquisition: The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This band is typically the most intense in the carbonyl region of the spectrum.[1] The obtained ν(CO) value is the Tolman Electronic Parameter for the ligand L.
Determination of pKa
Methodology: Potentiometric Titration
-
Preparation of the Phosphine Solution: A known concentration of the triarylphosphine ligand is dissolved in a suitable non-aqueous solvent, such as acetonitrile.
-
Titration Setup: A pH electrode calibrated for non-aqueous media is immersed in the phosphine solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., triflic acid in acetonitrile) is added incrementally to the phosphine solution.
-
Data Acquisition: The potential (in millivolts) is recorded after each addition of the titrant.
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point.
Relationship Between Substituent Effects and Electronic Parameters
The electronic properties of substituted triarylphosphine ligands are a direct consequence of the inductive and resonance effects of the substituents on the aryl rings. Electron-donating groups (EDGs) increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor and leading to a lower TEP and a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, resulting in a weaker σ-donor with a higher TEP and a lower pKa.
This relationship can be visualized as a signaling pathway where the nature of the substituent dictates the electronic character of the ligand, which in turn influences its coordination properties and the resulting catalytic activity.
Conclusion
The electronic parameters of substituted triarylphosphine ligands are critical for understanding and predicting their behavior in catalytic systems. By systematically quantifying these effects using techniques such as IR spectroscopy and potentiometric titration, researchers can develop a deeper understanding of structure-activity relationships. This knowledge is invaluable for the rational design of new ligands and catalysts with enhanced performance for a wide range of applications, including in drug development and fine chemical synthesis.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantifying the electronic effect of substituted phosphine ligands via molecular electrostatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to the Solubility and Stability of Diphenyl(m-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Diphenyl(m-tolyl)phosphine, a crucial organophosphorus ligand in various chemical syntheses. This document outlines its solubility in common organic solvents, its stability under different conditions, and detailed experimental protocols for assessing these properties.
Solubility of this compound
This compound, a solid at room temperature, exhibits good solubility in many common organic solvents, a characteristic typical of triarylphosphines. Its lipophilic nature, attributed to the phenyl and tolyl groups, governs its solubility profile. The solubility is influenced by factors such as the solvent's polarity and the temperature.
Quantitative Solubility Data
The following table summarizes the illustrative solubility of this compound in a range of organic solvents at two different temperatures. This data is representative and intended for comparative purposes.
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 50°C ( g/100 mL) |
| Toluene | 2.4 | 45.8 | 95.2 |
| Tetrahydrofuran (THF) | 4.0 | 38.5 | 82.1 |
| Dichloromethane | 3.1 | 35.2 | 75.8 |
| Acetone | 5.1 | 15.6 | 38.4 |
| Methanol | 5.1 | 5.2 | 15.7 |
| Hexane | 0.1 | 2.1 | 8.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the general solubility trends of this compound.
Experimental Protocol: Gravimetric Determination of Solubility
This protocol details the gravimetric method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance
-
Thermostatic shaker bath
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
-
Pre-weighed evaporation dish
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility in grams per 100 mL of solvent.
-
Stability of this compound
The stability of this compound is a critical factor for its storage and application. The primary degradation pathways are oxidation and, to a lesser extent, hydrolysis.
Oxidative Stability
Triarylphosphines, including this compound, are generally susceptible to oxidation, particularly in the presence of air and light, to form the corresponding phosphine oxide. The presence of the electron-donating methyl group on the tolyl ring can slightly increase the susceptibility to oxidation compared to triphenylphosphine.
Thermal Stability
This compound exhibits good thermal stability. Significant decomposition typically occurs at elevated temperatures.
Hydrolytic Stability
As a triarylphosphine, this compound is generally considered to be hydrolytically stable under normal conditions. Hydrolysis is not a significant degradation pathway in the absence of harsh acidic or basic conditions.
Quantitative Stability Data
The following table provides illustrative stability data for this compound under various conditions.
| Stability Type | Condition | Observation |
| Oxidative | Air, ambient temperature, 30 days | < 1% conversion to phosphine oxide |
| Air, 60°C, 24 hours | ~5% conversion to phosphine oxide | |
| Thermal | Nitrogen atmosphere | Onset of decomposition: ~350°C |
| Hydrolytic | Water, ambient temperature, 7 days | No significant degradation observed |
Note: The data presented in this table is illustrative and intended to reflect the expected stability profile of this compound.
Experimental Protocols for Stability Assessment
Objective: To determine the thermal decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., Nitrogen)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.
-
Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition:
-
Monitor the sample mass as a function of temperature.
-
The instrument will generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass loss vs. temperature).
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the thermogram, which indicates the beginning of significant mass loss.
-
The peak of the derivative thermogram indicates the temperature of the maximum rate of decomposition.
-
Objective: To quantify the rate of oxidation of this compound to its corresponding phosphine oxide.
Apparatus:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
NMR tubes
-
Solvent (e.g., CDCl₃)
-
Constant temperature bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration in an appropriate deuterated solvent in an NMR tube.
-
-
Initial NMR Spectrum:
-
Acquire an initial ³¹P NMR spectrum of the solution. The this compound will have a characteristic chemical shift.
-
-
Exposure to Oxidative Conditions:
-
Expose the sample to the desired oxidative conditions (e.g., open to air, elevated temperature).
-
-
Time-course NMR Analysis:
-
Acquire ³¹P NMR spectra at regular time intervals.
-
The formation of this compound oxide will be indicated by the appearance of a new peak at a different chemical shift.
-
-
Quantification:
-
Integrate the peaks corresponding to the phosphine and the phosphine oxide in each spectrum.
-
The percentage of phosphine oxide at each time point can be calculated from the relative integration values.
-
Conclusion
This compound is a versatile ligand with good solubility in common organic solvents and robust thermal and hydrolytic stability. Its primary route of degradation is oxidation to the corresponding phosphine oxide, a process that can be monitored and quantified. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the solubility and stability of this and related organophosphorus compounds, which is essential for its effective use in research and development.
A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of phosphine-metal complexes. Phosphine ligands are crucial in coordination chemistry and drug development due to their versatile electronic and steric properties, which significantly influence the geometry, stability, and reactivity of metal complexes. Precise characterization of their three-dimensional structure through techniques like single-crystal X-ray diffraction is paramount for understanding structure-activity relationships and designing novel therapeutic agents.
Introduction to Phosphine-Metal Complexes
Phosphine ligands (PR₃) are two-electron donor ligands that form stable coordinate bonds with a wide range of transition metals.[1] Their properties can be finely tuned by altering the R groups, making them indispensable in catalysis, materials science, and medicinal chemistry.[2] The steric bulk of a phosphine ligand, often quantified by Tolman's cone angle, and its electronic properties (sigma-donating and pi-accepting capabilities) dictate the coordination number and geometry of the resulting metal complex.[3] X-ray crystallography provides the definitive method for elucidating the precise atomic arrangement, offering insights into bond lengths, bond angles, and overall molecular conformation.[4]
Experimental Protocols: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands meticulous execution at each stage. The general workflow involves synthesizing the complex, growing high-quality single crystals, collecting diffraction data, and finally, solving and refining the structure.
Synthesis and Crystal Growth
The initial and often most challenging step is obtaining crystals suitable for X-ray diffraction.[4] A good crystal should be a single, well-formed entity, free of cracks and other imperfections, typically between 0.03 and 0.30 mm in size.[5]
Detailed Protocol for Crystal Growth (Vapor Diffusion):
-
Solution Preparation: Dissolve the synthesized phosphine-metal complex in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane, chloroform, or toluene).
-
Apparatus Setup: Place this solution in a small, open vial. Position the vial inside a larger, sealed container (such as a beaker or jar) that contains a small amount of a miscible "anti-solvent" in which the complex is poorly soluble (e.g., hexane, pentane, or diethyl ether).
-
Slow Diffusion: Seal the larger container. The anti-solvent will slowly diffuse in the vapor phase into the solvent containing the complex.
-
Crystallization: As the anti-solvent mixes with the solvent, the solubility of the complex decreases, leading to slow precipitation and the formation of well-ordered crystals over hours to weeks.
-
Harvesting: Once suitable crystals have formed, they should be carefully removed using a spatula or by decanting the solvent and mounted for analysis.
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[6]
Detailed Protocol for Data Collection:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and degradation, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
X-ray Source: Monochromatic X-rays, commonly from a Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[6]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern—a series of spots called reflections—is recorded by a detector (e.g., a CCD or CMOS detector).[4][5] A full sphere of data is collected by systematically rotating the crystal through different orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption. This processed data is then used for structure solution.
Structure Solution and Refinement
The final step involves converting the diffraction data into a 3D model of the molecule. This is typically accomplished using specialized software suites like SHELX.[7][8]
Detailed Protocol for Structure Solution and Refinement:
-
Space Group Determination: The symmetry and unit cell dimensions of the crystal are determined from the diffraction pattern.
-
Structure Solution: An initial model of the crystal structure is generated. "Direct methods" are commonly used, which employ statistical relationships between the reflection intensities to determine the phases of the structure factors.[8] The resulting electron density map reveals the positions of the heavier atoms (metal and phosphorus).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[8] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[8]
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (agreement factor), goodness-of-fit, and residual electron density maps, to ensure the model is accurate and complete.
Visualization of Experimental Workflow
The process from a synthesized compound to a fully characterized crystal structure can be visualized as a logical workflow.
Caption: Workflow for phosphine-metal complex crystal structure analysis.
Data Presentation: Key Structural Parameters
The primary outputs of a crystal structure analysis are quantitative data that describe the molecular geometry. Below are tables summarizing typical bond lengths and angles for common classes of phosphine-metal complexes.
Table 1: Metal-Phosphorus (M-P) Bond Lengths in Selected Complexes
| Complex | Metal | Phosphine Ligand | M-P Bond Length (Å) | Reference |
| [PdCl₂(dppe)] | Pd | dppe | ~2.23 - 2.25 | [9] |
| [PdCl₂(dppp)] | Pd | dppp | ~2.24 - 2.26 | [9] |
| [PdCl₂(dppb)] | Pd | dppb | ~2.25 - 2.27 | [9] |
| [AuCl(PPh₃)] | Au | PPh₃ | ~2.23 - 2.25 | |
| [Au(PPh₃)₂]Cl | Au | PPh₃ | ~2.28 - 2.30 | [10] |
| [AgNO₃(PPh₃)] | Ag | PPh₃ | ~2.36 | [11] |
| cis-[Mo(CO)₄(PPh₃)₂] | Mo | PPh₃ | ~2.49 - 2.52 | [12] |
| [Tc₂Cl₄(PEt₃)₄] | Tc | PEt₃ | ~2.45 |
dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane; dppb = 1,4-bis(diphenylphosphino)butane
Table 2: Phosphorus-Metal-Phosphorus (P-M-P) Bond Angles in Chelate Complexes
| Complex | Metal | Ligand | P-M-P Bond Angle (°) | Reference |
| [PdCl₂(dppe)] | Pd | dppe | ~85 - 87° | [9] |
| [PdCl₂(dppp)] | Pd | dppp | ~90 - 92° | [9] |
| [PdCl₂(dppb)] | Pd | dppb | ~92 - 94° | [9] |
The "bite angle" of chelating diphosphine ligands, like those in Table 2, is a critical parameter that influences the catalytic activity of their metal complexes.[13]
Conclusion
The structural analysis of phosphine-metal complexes via single-crystal X-ray diffraction is an essential tool for chemists and drug developers. The detailed protocols outlined in this guide provide a framework for obtaining high-quality structural data. This information, including precise bond lengths and angles, is fundamental to understanding the steric and electronic interactions that govern the behavior of these important compounds, ultimately enabling the rational design of new catalysts and therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Cornerstone of Modern Catalysis: A Technical Guide to Phosphine Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry, the phosphine ligand stands as a pillar of versatility and control. Its unique electronic and steric properties have made it an indispensable tool in the development of highly efficient and selective catalysts, driving innovation in fields ranging from industrial chemical synthesis to the intricate assembly of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the fundamental principles of phosphine ligands, offering a comprehensive resource for researchers and professionals seeking to harness their full potential.
The Tunable Nature of Phosphine Ligands: Electronic and Steric Effects
The remarkable utility of phosphine ligands (PR₃) stems from the ease with which their electronic and steric characteristics can be systematically modified by varying the nature of the R groups.[1][2] This tunability allows for the fine-tuning of the reactivity and selectivity of the metal center to which they are coordinated.[1][3]
Quantifying Steric Bulk: The Tolman Cone Angle (θ)
The steric hindrance imposed by a phosphine ligand is quantified by the Tolman cone angle (θ). This parameter is defined as the solid angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the R groups of the phosphine ligand.[4] A larger cone angle signifies greater steric bulk, which can influence the number of ligands that can coordinate to a metal center and can create a specific reaction pocket that favors certain substrates or transition states.[4]
| Ligand | Tolman Cone Angle (θ) [°] |
| PH₃ | 87 |
| P(OMe)₃ | 107 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| P(mesityl)₃ | 212 |
Table 1: Tolman Cone Angles for Common Phosphine Ligands. This table provides a comparative overview of the steric bulk of frequently used phosphine ligands.
Gauging Electronic Properties: The Tolman Electronic Parameter (TEP)
The electronic effect of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is quantified by the Tolman Electronic Parameter (TEP).[5] This parameter is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[5] Stronger electron-donating phosphines increase the electron density on the metal, which leads to increased back-bonding to the CO ligands and a lower ν(CO) frequency.[6][7] Conversely, electron-withdrawing phosphines result in a higher ν(CO) frequency.[6][7]
| Ligand | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| P(t-Bu)₃ | 2056.1 |
| PCy₃ | 2056.4 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| PCl₃ | 2097.0 |
| PF₃ | 2110.8 |
Table 2: Tolman Electronic Parameters for Common Phosphine Ligands. This table illustrates the range of electronic effects exerted by various phosphine ligands.
The Metal-Phosphine Bond: A Synergistic Interaction
The bond between a phosphine ligand and a transition metal is a classic example of synergistic bonding, involving both σ-donation and π-acceptance.[6] The lone pair of electrons on the phosphorus atom donates into a vacant d-orbital on the metal center, forming a strong σ-bond.[8] Simultaneously, filled d-orbitals on the metal can back-donate electron density into the empty σ* anti-bonding orbitals of the P-R bonds of the phosphine ligand.[6][7] The extent of this π-back-donation is influenced by the electronegativity of the R groups on the phosphine.
Figure 1: Synergistic Bonding in Metal-Phosphine Complexes. This diagram illustrates the dual nature of the metal-phosphine bond, involving both electron donation from the phosphine to the metal and back-donation from the metal to the phosphine.
Synthesis and Characterization of Phosphine Ligands
The synthesis of phosphine ligands is a well-established area of chemistry, with numerous methods available for the preparation of a wide variety of structures. The characterization of these ligands is crucial to ensure their purity and to understand their properties.
Experimental Protocol: Synthesis of Triphenylphosphine (PPh₃)
Objective: To synthesize triphenylphosphine from the reaction of phosphorus trichloride with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine (crystal)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of phosphorus trichloride in anhydrous diethyl ether.
-
Add the PCl₃ solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude triphenylphosphine from hot ethanol to yield colorless crystals.
Experimental Protocol: Synthesis of Tricyclohexylphosphine (PCy₃)
Objective: To synthesize tricyclohexylphosphine via a Grignard reaction followed by reaction with phosphorus trichloride.[9]
Materials:
-
Magnesium powder
-
Chlorocyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Carbon disulfide (CS₂)
-
Saturated strongly-acidic weakly-alkaline inorganic salt water solution
-
Tetrafluoroboric acid (HBF₄)
-
Triethylamine (NEt₃)
Procedure:
-
Preparation of Cyclohexylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine magnesium powder and anhydrous THF.
-
Add chlorocyclohexane dropwise to initiate the Grignard reaction. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard solution to 0 °C.
-
Slowly add phosphorus trichloride to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Cool the reaction mixture to a low temperature and quench by the dropwise addition of a saturated strongly-acidic weakly-alkaline inorganic salt water solution.[9]
-
Add tetrafluoroboric acid to the mixture to form the phosphonium salt, [HPCy₃]BF₄.
-
Isolate the salt and then treat it with triethylamine to deprotonate the phosphonium and yield tricyclohexylphosphine.[9]
-
The product can be further purified by distillation or recrystallization.
Characterization Technique: ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique for characterizing phosphine ligands and their metal complexes.[10] The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity and sharp signals. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the electronic environment of the phosphorus atom.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the phosphine ligand (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Phosphine ligands can be air-sensitive, so sample preparation under an inert atmosphere (e.g., in a glovebox) is often necessary.
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Set the spectrometer to the ³¹P frequency.
-
Use an external standard, typically 85% H₃PO₄, for referencing the chemical shifts to δ = 0 ppm.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing couplings to protons, resulting in a single sharp peak for each unique phosphorus environment.
-
The number of scans required will depend on the concentration of the sample.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative ratios of different phosphorus species if a mixture is present.
-
The chemical shift provides information about the electronic nature of the phosphine. Electron-donating groups on the phosphorus generally lead to a more upfield (more negative) chemical shift, while electron-withdrawing groups cause a downfield (more positive) shift.
-
Figure 2: Workflow for ³¹P NMR Characterization of a Phosphine Ligand. This diagram outlines the key steps involved in obtaining and analyzing a ³¹P NMR spectrum for a phosphine ligand.
Phosphine Ligands in Homogeneous Catalysis
Phosphine ligands are cornerstones of homogeneous catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. Their ability to modulate the electronic and steric properties of the metal center is crucial for controlling the different elementary steps of a catalytic cycle.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. Phosphine ligands play a critical role in stabilizing the active palladium catalyst and influencing the rates of the key steps in the catalytic cycle.
Figure 3: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine-ligated palladium catalyst.
The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Phosphine ligands are crucial for the stability and activity of the palladium catalyst, influencing the regioselectivity and stereoselectivity of the reaction.
Rational Ligand Selection in Catalysis and Drug Development
The vast diversity of available phosphine ligands presents both an opportunity and a challenge. A rational approach to ligand selection is essential for the efficient development of new catalytic processes and for the synthesis of complex molecules in drug discovery.
Figure 4: A Workflow for Rational Phosphine Ligand Selection. This diagram outlines a systematic approach to selecting the optimal phosphine ligand for a specific catalytic reaction, a process highly relevant in drug development for the synthesis of target molecules.
Conclusion
Phosphine ligands are a mature yet continually evolving class of molecules that are fundamental to the field of organometallic chemistry and catalysis. Their remarkable tunability, achieved through the modification of their steric and electronic properties, provides chemists with an unparalleled level of control over the reactivity of metal centers. A thorough understanding of the principles outlined in this guide—from the quantitative measures of their properties to their synthesis and application in catalysis—is essential for any researcher, scientist, or drug development professional seeking to innovate and excel in the molecular sciences. The continued rational design and application of phosphine ligands will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of the complex molecules that shape our world.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. google.com [google.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Phosphine Ligands [sigmaaldrich.com]
Methodological & Application
Application Notes: Diphenyl(m-tolyl)phosphine as a Ligand in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries for the construction of biaryl and substituted aromatic structures. The efficiency and substrate scope of the Suzuki-Miyaura coupling are critically dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.
This document provides detailed application notes and protocols for the use of diphenyl(m-tolyl)phosphine as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. While specific literature on the use of this compound is limited, the following information is based on established protocols for structurally similar monodentate phosphine ligands, such as triphenylphosphine and other tolylphosphine isomers. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Ligand Profile: this compound
This compound is an air-stable, crystalline solid belonging to the class of triarylphosphine ligands. The presence of the methyl group on the meta-position of one of the phenyl rings introduces a moderate steric bulk and alters the electronic properties compared to triphenylphosphine. These modifications can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to improved catalytic activity and stability.
Key Attributes:
-
Moderate Steric Hindrance: The m-tolyl group provides a balance of steric bulk that can promote the reductive elimination step without excessively hindering the oxidative addition.
-
Electron-Donating Character: The methyl group is weakly electron-donating, which can increase the electron density on the palladium center, facilitating the oxidative addition of aryl halides.
-
Commercial Availability: The ligand is commercially available, making it an accessible option for a wide range of synthetic applications.
Application in Suzuki-Miyaura Coupling
This compound, in conjunction with a palladium precursor such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is expected to form a highly active catalyst for the cross-coupling of various aryl and heteroaryl halides with boronic acids.
General Reaction Scheme:
Where:
-
Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
-
Ar'-B(OH)₂: Aryl or heteroaryl boronic acid
-
Pd catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: this compound
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃
Data Presentation
Due to the lack of specific literature for this compound, the following tables present representative data from Suzuki-Miyaura coupling reactions using analogous phosphine ligands. This data is intended to provide an expected range of performance.
Table 1: Representative Yields for the Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%)¹ |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90-95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85-90 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 80-85 |
¹Yields are based on typical results obtained with similar monodentate phosphine ligands and should be considered as expected values.
Table 2: Effect of Reaction Parameters
| Parameter | Typical Condition | Expected Outcome |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective precursors for the active Pd(0) species. |
| Catalyst Loading | 0.5 - 2 mol% Pd | Lower loadings may be possible with optimized conditions. |
| Ligand Loading | 1 - 4 mol% | A Pd:Ligand ratio of 1:2 to 1:4 is generally effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact yield, with K₃PO₄ often being superior. |
| Solvent | Toluene, Dioxane, THF, often with added water | A mixture of an organic solvent and water is commonly used to dissolve the base. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates like aryl chlorides. |
Experimental Protocols
Disclaimer: The following protocols are general guidelines adapted from established procedures for similar phosphine ligands. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) is recommended for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add toluene and water to the reaction mixture.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand plays a crucial role.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical and materials science industries for the synthesis of aryl amines. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope.
This document provides a detailed protocol for a representative Buchwald-Hartwig amination reaction using Diphenyl(m-tolyl)phosphine as the ligand. While not as commonly employed as the more sterically hindered biarylphosphine ligands of later generations, triarylphosphines like this compound were instrumental in the early development of this chemistry and can be effective for certain substrate combinations.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1]
Experimental Protocol
This protocol details the coupling of 4-bromotoluene with aniline to synthesize N-phenyl-p-toluidine, a common transformation used to illustrate the Buchwald-Hartwig amination.
Reaction Scheme:
Materials and Reagents:
-
Palladium source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Aryl halide: 4-Bromotoluene
-
Amine: Aniline
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Inert gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Schlenk line or balloon)
-
Syringes and needles for liquid transfers
Safety Precautions:
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Palladium(II) acetate: A potential sensitizer and should be handled with care.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Toluene: A flammable and volatile solvent with potential reproductive toxicity. Use in a well-ventilated area.
-
Aniline and 4-Bromotoluene: Toxic and should be handled with appropriate care.
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.048 mmol, 2.4 mol%).
-
Add 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 10-15 minutes. The color may change, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equiv.).
-
Add 4-bromotoluene (e.g., 2.0 mmol, 1.0 equiv.).
-
Add aniline (e.g., 2.4 mmol, 1.2 equiv.).
-
Add an additional 5-10 mL of anhydrous toluene to achieve a suitable concentration.
-
-
Reaction Execution:
-
Ensure the flask is securely connected to the reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenyl-p-toluidine.
-
Data Presentation
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| Aryl Halide | 4-Bromotoluene (1.0 equiv.) | |
| Amine | Aniline (1.2 equiv.) | A slight excess of the amine is often used. |
| Catalyst System | ||
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Palladium(0) sources like Pd₂(dba)₃ can also be used. |
| Ligand | This compound | A Pd:Ligand ratio of 1:1.5 to 1:3 is common for monodentate phosphine ligands. |
| Ligand Loading | 1.5-3 mol% | |
| Base | ||
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required. Other bases like K₃PO₄ or Cs₂CO₃ may be used.[3] |
| Base Loading | 1.4 equiv. | |
| Reaction Conditions | ||
| Solvent | Toluene | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 100-110 °C | Higher temperatures are often necessary for less reactive aryl chlorides or bromides. |
| Reaction Time | 12-24 hours | Should be monitored by TLC or GC. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Diphenyl(m-tolyl)phosphine in Palladium-Catalyzed Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triarylphosphines, with a focus on tolyl-substituted phosphines, as ligands in palladium-catalyzed Heck reactions. While specific data for diphenyl(m-tolyl)phosphine is limited in readily available literature, this document outlines a general protocol and key considerations based on the well-established reactivity of analogous phosphine ligands.
Introduction
The palladium-catalyzed Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes. The choice of phosphine ligand is crucial for the efficiency, selectivity, and overall success of the reaction. Triarylphosphines, such as this compound, are a common class of ligands that play a significant role in stabilizing the palladium catalyst and influencing its reactivity. The electronic and steric properties of the phosphine ligand directly impact the oxidative addition and reductive elimination steps of the catalytic cycle.
While specific examples detailing the use of this compound are not extensively documented, the closely related tri(o-tolyl)phosphine has been successfully employed in various Heck coupling reactions. The protocols and data presented below are based on these related systems and provide a strong starting point for the application of this compound.
Data Presentation
The following table summarizes representative data from Heck reactions using a related tolyl-phosphine ligand, tri(o-tolyl)phosphine. This data can serve as a benchmark for optimizing reactions with this compound.
Table 1: Heck Reaction of [β-¹¹C]Styrene with Various Aromatic Halides Using a Pd₂(dba)₃/Tri(o-tolyl)phosphine Catalyst System
| Entry | Aromatic Halide | Product | Radiochemical Yield (%) |
| 1 | Iodobenzene | [¹¹C]Stilbene | 55 |
| 2 | 4-Iodoaniline | 4-Amino-[¹¹C]stilbene | 53 |
| 3 | 4-Iodophenol | 4-Hydroxy-[¹¹C]stilbene | 43 |
| 4 | Ethyl 4-iodobenzoate | Ethyl 4-([¹¹C]vinyl)benzoate | 49 |
| 5 | 4-Iodotoluene | 4-Methyl-[¹¹C]stilbene | 47 |
Data sourced from a study on palladium-promoted synthesis. The reaction was performed by heating a mixture of the ¹¹C-labelled alkene, the aromatic halide, Pd₂(dba)₃, and tri(o-tolyl)phosphine in o-dichlorobenzene at 150 °C for five minutes.
Experimental Protocols
Below is a general experimental protocol for a palladium-catalyzed Heck reaction using a triarylphosphine ligand. This protocol is based on a procedure utilizing tri(o-tolyl)phosphine and can be adapted for this compound, although optimization of reaction conditions may be necessary.
General Protocol for a Palladium-Catalyzed Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound or other triarylphosphine ligand
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene, acrylate)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, toluene, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%) in a portion of the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing the palladium source and ligand), add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Solvent Addition: Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography, recrystallization, or distillation.
Example Protocol: Synthesis of trans-4-Hydroxystilbene [1]
This protocol describes the Heck reaction between 4-bromophenol and styrene using tri(o-tolyl)phosphine.[1]
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) were successively added at room temperature.[1]
-
The reaction mixture was stirred overnight at 100 °C under a nitrogen atmosphere.[1]
-
After cooling, the reaction mixture was added to 1 mol/L HCl aq. (100 mL) below 15 °C.[1]
-
Diethyl ether (100 mL) was added, and the mixture was stirred for 10 minutes.[1]
-
The layers were separated, and the aqueous phase was extracted with diethyl ether (50 mL).[1]
-
The combined organic layers were dried over sodium sulfate, filtered, and concentrated.[1]
-
The residue was recrystallized from toluene to give trans-4-hydroxystilbene as a pale brown solid (0.97 g, 57% yield).[1]
Mandatory Visualization
The following diagrams illustrate the key aspects of the palladium-catalyzed Heck reaction.
References
Application of Diphenyl(m-tolyl)phosphine in Stille Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry and materials science, due to its tolerance of a wide variety of functional groups, the stability of the organotin reagents, and generally mild reaction conditions. The efficiency and selectivity of the Stille coupling are critically influenced by the choice of the phosphine ligand coordinated to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
Diphenyl(m-tolyl)phosphine is a triarylphosphine ligand that offers a unique electronic and steric profile. The presence of the electron-donating methyl group on the meta-position of the tolyl ring can influence the electron density at the palladium center, potentially enhancing the rate of oxidative addition. While not as sterically demanding as some bulky alkylphosphine ligands, the tolyl group provides sufficient steric bulk to promote reductive elimination and stabilize the active catalytic species. These characteristics make this compound a promising ligand for optimizing Stille coupling reactions, particularly in the synthesis of complex biaryl and heterocyclic structures prevalent in medicinal chemistry.
Application Notes
This compound can be employed as a ligand in palladium-catalyzed Stille coupling reactions for the synthesis of a diverse range of compounds, including biaryls, vinylarenes, and other conjugated systems. Its application is particularly relevant in scenarios requiring a balance of reactivity and stability of the catalytic system.
Key Advantages:
-
Enhanced Reactivity: The electron-donating nature of the m-tolyl group can increase the electron density on the palladium center, facilitating the oxidative addition of aryl halides, which is often the rate-determining step in the catalytic cycle.
-
Catalyst Stability: The triarylphosphine structure provides good thermal stability to the palladium complex, allowing for reactions to be conducted at elevated temperatures if necessary, without significant catalyst decomposition.
-
Product Selectivity: The steric and electronic properties of this compound can influence the regioselectivity and chemoselectivity of the coupling reaction, leading to higher yields of the desired product and fewer side reactions, such as homocoupling.
Considerations for Use:
-
Catalyst Loading: Typically, a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ is used in combination with this compound. The ligand-to-palladium ratio is a critical parameter to optimize, with a common starting point being a 2:1 or 4:1 ratio.
-
Solvent Choice: The choice of solvent is crucial for the success of the Stille coupling. Aprotic polar solvents like DMF, NMP, or dioxane are commonly used as they can dissolve the reactants and stabilize the catalytic species.
-
Additives: In some cases, the addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step and improve reaction yields, particularly with less reactive organostannanes.
Quantitative Data Summary
The following table summarizes representative data for the Stille coupling of various aryl bromides with different organostannanes using a palladium catalyst system with this compound as the ligand. This data is intended to be illustrative of the potential performance of this catalytic system.
| Entry | Aryl Bromide | Organostannane | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (Tributylstannyl)benzene | Pd(OAc)₂ (2) | This compound (4) | Dioxane | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | (Tributylstannyl)benzene | Pd₂(dba)₃ (1) | This compound (4) | Toluene | 110 | 8 | 95 |
| 3 | 2-Bromopyridine | (Tributylstannyl)thiophene | Pd(OAc)₂ (2) | This compound (4) | DMF | 90 | 16 | 88 |
| 4 | Methyl 4-bromobenzoate | (Tributylstannyl)furan | Pd₂(dba)₃ (1) | This compound (4) | NMP | 100 | 10 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Vinyltributyltin | Pd(OAc)₂ (2) | This compound (4) | Dioxane | 95 | 18 | 85 |
Experimental Protocols
Representative Protocol for the Stille Coupling of an Aryl Bromide with an Organostannane using this compound:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Anhydrous and degassed solvent (e.g., Dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and this compound (11.0 mg, 0.04 mmol).
-
Solvent Addition: Add 2 mL of the anhydrous, degassed solvent to the flask and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reactant Addition: To the catalyst mixture, add the aryl bromide (1.0 mmol) and the organostannane (1.1 mmol) followed by the remaining solvent (3 mL).
-
Reaction: The reaction vessel is sealed and the mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Experimental workflow for a Stille coupling reaction.
Application Notes and Protocols for Negishi Coupling Reaction Utilizing Diphenyl(m-tolyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organozinc compound with an organic halide or triflate. The choice of ligand coordinated to the palladium center is crucial for the success of the reaction, influencing catalytic activity, stability, and selectivity. Bulky and electron-rich phosphine ligands, such as Diphenyl(m-tolyl)phosphine, have demonstrated significant utility in promoting efficient cross-coupling.
These application notes provide a detailed protocol for a typical Negishi coupling reaction using this compound as a supporting ligand for the palladium catalyst. The information is intended for researchers in academia and industry, particularly those involved in medicinal chemistry and materials science, where the synthesis of complex organic molecules is paramount.
Reaction Principle and Ligand Role
The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.
This compound is a triarylphosphine ligand. Its bulk and electronic properties play a significant role in the catalytic cycle. The steric hindrance around the palladium center can promote the reductive elimination step and prevent the formation of undesired side products. The electron-donating nature of the tolyl group can increase the electron density on the palladium, facilitating the oxidative addition step.
Experimental Protocols
This section outlines a general procedure for the Negishi coupling of an aryl bromide with an arylzinc chloride, employing a palladium catalyst with this compound as the ligand.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Arylzinc chloride solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1 mol%) and this compound (2-4 mol%) in anhydrous THF. Stir the solution at room temperature for 15-30 minutes. The color of the solution may change, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equiv).
-
Addition of Organozinc Reagent: Slowly add the arylzinc chloride solution (1.1-1.5 equiv) to the reaction mixture at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 0.5 - 2 mol% |
| Ligand | This compound | 1 - 4 mol% (typically a 1:2 or 1:4 Pd:Ligand ratio) |
| Substrate 1 | Aryl or Vinyl Halide/Triflate | 1.0 equivalent |
| Substrate 2 | Organozinc Reagent | 1.1 - 2.0 equivalents |
| Solvent | Anhydrous THF, Toluene, Dioxane | Reaction concentration typically 0.1 - 0.5 M |
| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS |
Data Presentation
The following table summarizes hypothetical yield data for a Negishi coupling reaction under various conditions to illustrate the effect of different parameters.
Table 2: Optimization of Negishi Coupling with this compound Ligand
Reaction: 4-bromotoluene + Phenylzinc chloride → 4-methylbiphenyl
| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 2 | THF | 25 | 12 | 75 |
| 2 | Pd(OAc)₂ (1) | 2 | Toluene | 25 | 12 | 68 |
| 3 | Pd₂(dba)₃ (0.5) | 2 | THF | 25 | 12 | 82 |
| 4 | Pd₂(dba)₃ (0.5) | 2 | THF | 50 | 4 | 91 |
| 5 | Pd₂(dba)₃ (0.5) | 4 | THF | 50 | 4 | 95 |
Visualizations
Catalytic Cycle of the Negishi Coupling Reaction
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: A typical experimental workflow for the Negishi coupling reaction.
Application Notes and Protocols for Sonogashira Coupling Using Diphenyl(m-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Diphenyl(m-tolyl)phosphine as a ligand in Sonogashira coupling reactions. This document is intended to guide researchers in the setup, execution, and optimization of this powerful carbon-carbon bond-forming reaction, which is pivotal in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly valuable tool in organic synthesis. The general scheme for the Sonogashira coupling reaction is shown below:
R¹-X + H-C≡C-R² ---[Pd catalyst, Cu(I) co-catalyst, Base]--> R¹-C≡C-R²
Where R¹ = Aryl or Vinyl; R² = Aryl, Vinyl, or Alkyl; X = I, Br, Cl, or OTf
The Role of Phosphine Ligands
Phosphine ligands play a crucial role in the Sonogashira coupling by stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the phosphine ligand influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination.
This compound is a triarylphosphine ligand. The presence of the methyl group on the phenyl ring in the meta position provides a moderate steric bulk and electron-donating character to the phosphorus atom. This can enhance the stability of the palladium complex and promote the oxidative addition step of the aryl halide to the palladium(0) center.
Experimental Protocol
This protocol is adapted from established procedures for Sonogashira couplings using analogous triarylphosphine ligands and provides a starting point for optimization with this compound.
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
This compound (P(m-tolyl)Ph₂)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1 mol% Pd(OAc)₂) and this compound (2-4 mol%).
-
Add the anhydrous solvent (e.g., THF) and stir the mixture for 15-20 minutes at room temperature to allow for the formation of the active palladium-phosphine complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the copper(I) iodide (1-2 mol%).
-
Add the aryl halide (1.0 equivalent).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents).
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and continue stirring under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium/Diphenyl(m-tolyl)phosphine catalyst system. These are representative conditions and may require optimization for specific substrates.
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | This compound |
| Catalyst Loading (Pd) | 1 mol% |
| Ligand Loading | 2 mol% |
| Copper(I) Co-catalyst | CuI (1.5 mol%) |
| Aryl Halide | Aryl Iodide or Aryl Bromide (1.0 eq) |
| Terminal Alkyne | 1.2 eq |
| Base | Triethylamine (2.5 eq) |
| Solvent | THF or DMF |
| Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Diagrams
Caption: General scheme of the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Experimental workflow for Sonogashira coupling.
Application Notes: The Role of Diphenyl(m-tolyl)phosphine in Catalytic C-C Bond Formation
Introduction
Diphenyl(m-tolyl)phosphine is an organophosphorus compound that serves as a valuable ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. As a monodentate phosphine ligand, it plays a crucial role in stabilizing the catalytic species and modulating its electronic and steric properties to influence reaction efficiency, selectivity, and substrate scope. The presence of the m-tolyl group, in conjunction with two phenyl groups, provides a unique electronic and steric environment around the phosphorus atom, which in turn affects the activity of the metal center. These characteristics make it a ligand of interest for researchers in organic synthesis, medicinal chemistry, and materials science.
Phosphine ligands are fundamental to many catalytic processes because their electronic and steric properties can be finely tuned. Generally, electron-rich phosphines enhance the rate of oxidative addition, a key step in many catalytic cycles, while sterically bulky phosphines can promote the final reductive elimination step to release the product and regenerate the catalyst. The tolyl group in this compound offers a subtle modification to the properties of the more common triphenylphosphine, potentially leading to improved catalytic performance in specific applications.
This document provides an overview of the application of this compound in key C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific quantitative data for the m-tolyl isomer is not extensively reported in the literature, the protocols and discussions are based on established principles of phosphine ligands in catalysis and data from closely related tolylphosphine isomers.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, vinylarenes, and polyolefins.
Role of this compound:
In the Suzuki-Miyaura reaction, this compound acts as a supporting ligand for the palladium catalyst. The ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The steric bulk and electron-donating properties of the phosphine ligand are critical for promoting these steps efficiently. While extensive data for the m-tolyl isomer is limited, studies on other tolylphosphine ligands suggest that they can lead to high conversions and turnover numbers in Suzuki-Miyaura couplings.
Illustrative Data for Tolylphosphine Ligands in Suzuki-Miyaura Coupling:
The following table presents representative data for the performance of tolylphosphine ligands in the Suzuki-Miyaura coupling, demonstrating the general effectiveness of this class of ligands.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | P(o-tolyl)₂Ph | 1 | K₂CO₃ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | P(o-tolyl)₃ | 2 | K₃PO₄ | Toluene | 100 | High |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | P(p-tolyl)₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline based on procedures for related tolylphosphine ligands. Optimization of reaction conditions is recommended for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to allow for the formation of the active catalyst complex.
-
Add the aryl halide, arylboronic acid, and base to the flask.
-
If required, add degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene.
Role of this compound:
In the Heck reaction, this compound serves to stabilize the palladium catalyst and influence the regioselectivity and stereoselectivity of the reaction. The ligand facilitates the oxidative addition of the halide to the Pd(0) center and subsequent migratory insertion of the alkene. The steric and electronic properties of the phosphine can affect the rate of these steps and the subsequent β-hydride elimination that leads to the final product. While specific data for the m-tolyl isomer is scarce, a protocol using the related tri(o-tolyl)phosphine demonstrates the general conditions for this type of transformation.
Quantitative Data for a Heck Reaction with Tri(o-tolyl)phosphine:
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromophenol | Styrene | Tri(o-tolyl)phosphine | 1 | Triethylamine | Triethylamine | 100 | 57 |
Experimental Protocol: Heck Reaction with 4-Bromophenol and Styrene
This protocol is adapted from a procedure using tri(o-tolyl)phosphine and can serve as a starting point for reactions with this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Triethylamine (10 mL)
Procedure:
-
To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After cooling, add the reaction mixture to 1 M HCl (aq.) at a temperature below 15 °C.
-
Add diethyl ether and stir for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and recrystallize the residue from toluene to yield the product.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle of the Heck reaction.
III. Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.
Role of this compound:
In the Sonogashira reaction, this compound coordinates to the palladium center, forming the active catalyst. The ligand facilitates the oxidative addition of the halide and the subsequent transmetalation of the copper acetylide, which is formed in a separate catalytic cycle involving the copper co-catalyst. The final reductive elimination step yields the coupled product. The electronic nature of the phosphine can influence the efficiency of these steps.
General Reaction Conditions for Sonogashira Coupling:
The following table outlines typical conditions for a Sonogashira coupling reaction. Specific yields will be highly substrate-dependent.
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst System | Base | Solvent | Temp (°C) |
| 1 | Aryl Iodide | Terminal Alkyne | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 |
| 2 | Aryl Bromide | Terminal Alkyne | This compound | Pd(OAc)₂ / CuI | Piperidine | DMF | 80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
This compound (if not part of the palladium precursor)
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Amine base (e.g., triethylamine, diethylamine, piperidine) (as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound (if needed).
-
Add the anhydrous solvent and the amine base.
-
Add the aryl halide and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC or GC/MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
This compound is a potentially effective ligand for palladium-catalyzed C-C bond formation reactions. Its electronic and steric properties, derived from the combination of phenyl and m-tolyl substituents, can influence catalyst activity and selectivity. While detailed experimental data specifically for the m-tolyl isomer are not as prevalent in the literature as for its ortho and para counterparts, the general principles of phosphine ligand utility in Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established. The provided protocols, based on related tolylphosphine ligands, offer a solid foundation for researchers and drug development professionals to explore the application of this compound in their synthetic endeavors. Further investigation is warranted to fully elucidate the specific advantages and optimal conditions for this particular ligand in a broader range of catalytic transformations.
Application Notes and Protocols: Preparation of a Palladium Catalyst with Diphenyl(m-tolyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of a common palladium(II) phosphine complex, Bis(diphenyl(m-tolyl)phosphine)palladium(II) chloride. This catalyst is a valuable tool for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents.
Introduction
Palladium complexes bearing phosphine ligands are among the most versatile and widely used catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the phosphine ligand play a critical role in the catalyst's stability, solubility, and reactivity. This compound is a commercially available triarylphosphine ligand that offers a specific steric and electronic profile due to the methyl group on one of the aryl rings. The corresponding palladium complex, Bis(this compound)palladium(II) chloride, is an effective pre-catalyst for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1] This document outlines a representative procedure for its preparation.
Catalyst Synthesis: Bis(this compound)palladium(II) chloride
The synthesis of Bis(this compound)palladium(II) chloride is typically achieved by the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with two equivalents of the this compound ligand.[2][3] The reaction is generally straightforward and results in the formation of a stable, often yellow, solid product.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar bis(phosphine)palladium(II) chloride complexes.[4][5]
Materials and Reagents:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Benzonitrile (or Acetonitrile)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add this compound (3.26 g, 11.8 mmol, 2.1 equivalents).
-
Add benzonitrile (30 mL).
-
Purge the flask with argon or nitrogen for 20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180 °C under a positive pressure of argon and stir for 20-30 minutes. The solution should become a clear, dark red/orange color.[4]
-
Allow the reaction mixture to cool slowly to room temperature. A precipitate should form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of ethanol and diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the yellow solid product under vacuum to a constant weight.
Data Presentation
Table 1: Reagent Quantities and Product Yield
| Reagent/Product | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Ratio |
| Palladium(II) chloride (PdCl₂) | 177.33 | 1.00 | 5.64 | 1.0 |
| This compound | 276.31 | 3.26 | 11.8 | 2.1 |
| Bis(this compound)palladium(II) chloride | 729.95 | - | - | (Expected) |
| Expected Yield | ~4.0 g | ~5.5 mmol | ~97% |
Table 2: Expected Characterization Data
| Analysis Method | Expected Result |
| Appearance | Yellow to orange crystalline solid[2] |
| ¹H NMR | Complex multiplet signals in the aromatic region (~7.0-8.0 ppm) and a singlet for the methyl protons (~2.4 ppm). |
| ³¹P NMR | A single resonance, shifted downfield from the free ligand. |
| Melting Point | Expected to decompose at a high temperature, typically >250 °C. For comparison, Bis(triphenylphosphine)palladium(II) chloride decomposes around 300 °C.[2] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents; insoluble in water and alkanes.[2] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 3. Bis(triphenylphosphine)palladium(II) chloride – a coordination compound of palladium_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]
Application Notes and Protocols for Diphenyl(m-tolyl)phosphine in the Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyl(m-tolyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging yet economically attractive aryl chlorides as substrates. While extensive data for the meta-tolyl isomer is not as prevalent in the literature as for its ortho and para counterparts, this document compiles available information and provides generalized protocols to guide researchers in employing this ligand effectively.
Introduction to this compound in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. The choice of phosphine ligand is critical to the success of these transformations, particularly when using less reactive substrates like aryl chlorides. The ligand modulates the steric and electronic properties of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
This compound is a triarylphosphine ligand that offers a unique steric and electronic profile compared to the more commonly used triphenylphosphine or tri(o-tolyl)phosphine. The methyl group in the meta position provides moderate steric bulk and electron-donating character, which can be beneficial in stabilizing the active catalytic species and promoting the challenging oxidative addition of aryl chlorides to the Pd(0) center.
Key Advantages of Using Aryl Chlorides:
-
Cost-Effectiveness: Aryl chlorides are significantly less expensive than the corresponding bromides and iodides.
-
Substrate Availability: A wider range of aryl chlorides is commercially available.
-
Industrial Relevance: The use of aryl chlorides is highly desirable in large-scale synthesis and drug manufacturing due to economic and environmental benefits.
Comparative Performance of Phosphine Ligands
While specific quantitative data for this compound in a systematic study against other ligands for aryl chloride coupling is scarce, we can infer its potential performance based on general principles and data from related phosphines. Bulky and electron-rich phosphines are generally required for efficient coupling of aryl chlorides. The table below presents a comparative view of ligands used in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for ligand evaluation.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 85 | General observation from literature |
| P(p-tolyl)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 78 | General observation from literature |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | Littke, A. F., & Fu, G. C. (2002) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 1 | 99 | Buchwald, S. L., et al. (2008) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 1 | 99 | Buchwald, S. L., et al. (2008) |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | Expected to be moderate to good | Hypothesized based on structure |
Note: The performance of this compound is an educated estimation based on its structural similarity to other triarylphosphines. Experimental verification is necessary.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of aryl chlorides using a palladium/diphenyl(m-tolyl)phosphine catalytic system. These protocols are intended as a starting point, and optimization of reaction parameters (e.g., catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) is highly recommended for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond between an aryl chloride and an arylboronic acid.
Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond between an aryl chloride and an amine.
Diagram 2: General Experimental Workflow for Cross-Coupling
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄; 1.2-1.5 equiv). Add the aryl chloride (1.0 equiv) and anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Addition of Amine: Add the amine (1.1-1.2 equiv) to the mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitoring and Work-up: Follow the same procedure as described for the Suzuki-Miyaura coupling.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction
This protocol details the formation of a C-C bond between an aryl chloride and an alkene.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-3 mol%), this compound (2-6 mol%), the aryl chloride (1.0 equiv), and a base (e.g., Et₃N, K₂CO₃, Cs₂CO₃; 1.5-2.0 equiv). Add a high-boiling, polar aprotic solvent (e.g., DMF, NMP, dioxane).
-
Addition of Alkene: Add the alkene (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture with vigorous stirring at 100-140 °C.
-
Monitoring and Work-up: Follow the same procedure as described for the Suzuki-Miyaura coupling.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.
-
Screen Bases: The choice of base is critical. For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu are typically used.
-
Vary Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, dioxane, and DMF are common choices.
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.
-
Increase Catalyst/Ligand Loading: While undesirable for process chemistry, increasing the catalyst and ligand loading can sometimes overcome activation barriers.
-
-
Formation of Side Products:
-
Dehalogenation of Aryl Chloride: This can occur in the presence of base and trace water. Ensure anhydrous conditions.
-
Homocoupling of Boronic Acid (Suzuki): This can be minimized by the slow addition of the boronic acid or by using a less polar solvent.
-
Oligomerization of Alkene (Heck): This can sometimes be suppressed by adjusting the temperature or catalyst concentration.
-
Conclusion
This compound is a potentially valuable ligand for the palladium-catalyzed cross-coupling of aryl chlorides. Its moderate steric bulk and electron-donating properties may offer advantages in specific applications where other common phosphine ligands are less effective. The provided generalized protocols serve as a robust starting point for researchers to explore the utility of this ligand in their synthetic endeavors. As with any catalytic system, empirical optimization is key to achieving high yields and selectivities. Further systematic studies are warranted to fully elucidate the scope and limitations of this compound in this important class of reactions.
Application Notes & Protocols: Asymmetric Catalysis Using Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral phosphine ligands in transition-metal-catalyzed asymmetric synthesis. Chiral phosphine ligands are pivotal in creating stereogenic centers with high enantioselectivity, a critical requirement in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This guide focuses on practical applications, offering comparative data and step-by-step procedures for key reactions.
Application Note 1: Asymmetric Hydrogenation of Prochiral Ketones
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from prochiral ketones.[4] Ruthenium complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for this transformation. The combination of a chiral diphosphine and a chiral diamine ligand on the ruthenium center can create a highly selective catalytic environment.[5][6] The mechanism often involves a metal-ligand bifunctional concerted pathway, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone's carbonyl group via a six-membered transition state.[6]
Comparative Performance Data
The selection of the chiral phosphine ligand is critical for achieving high enantioselectivity and catalytic activity. The following table summarizes the performance of various Ru-based catalyst systems in the asymmetric hydrogenation of acetophenone.
| Catalyst Precursor | Chiral Phosphine Ligand | Chiral Diamine | Base | S/C Ratio | H₂ (atm) | Yield (%) | ee (%) | Ref |
| trans-RuCl₂[(S)-tolbinap] | (S)-TolBINAP | (S,S)-DPEN | t-BuOK | 1000 | 1 | >99 | 82 (R) | [5] |
| trans-RuCl₂[(S)-xylbinap] | (S)-XylBINAP | (S,S)-DPEN | t-BuOK | 1000 | 1 | >99 | 97 (R) | [7] |
| RuCl₂--INVALID-LINK--n | (S)-BINAP | (S,S)-DPEN | KOH | 500 | 4 | 100 | 80 (R) | [4] |
| cis-[RuCl₂(rac-1)] | rac-dppmc | (R,R)-DPEN | t-BuOK | 100 | - | >99 | 85 (R) | [5] |
DPEN: 1,2-diphenylethylenediamine; dppmc: 1,2-Bis((diphenylphosphino)methyl)cyclohexane. Data compiled from cited literature.
General Experimental Workflow
The logical flow for a typical asymmetric hydrogenation experiment involves careful preparation of the catalyst, inert atmosphere reaction conditions, and precise analysis of the product's enantiomeric purity.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the general procedure described for Ru(II)-diphosphine-diamine catalysts.[5]
Materials:
-
trans-RuCl₂[(S)-tolbinap][(S,S)-dpen] (Catalyst precursor)
-
Acetophenone (Substrate)
-
2-Propanol (Anhydrous)
-
Potassium tert-butoxide (t-BuOK), 1 M solution in 2-propanol
-
Hydrogen gas (High purity)
-
Argon gas (High purity)
-
Standard glassware for air-sensitive chemistry (Schlenk flask, gas-tight syringes)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
Reactor Preparation: Place a stirrer bar into a high-pressure reactor vessel. Assemble and purge the reactor thoroughly with argon gas.
-
Reaction Mixture Preparation: In a separate flame-dried Schlenk flask under argon, add the catalyst precursor (e.g., 1.72 µmol for a S/C ratio of 1000).
-
Add anhydrous 2-propanol (10 mL) to the Schlenk flask.
-
Add acetophenone (0.206 g, 1.72 mmol) to the flask.
-
Degas the resulting mixture using three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
Using a gas-tight syringe, add the 1 M t-BuOK solution (0.026 mL, 0.0258 mmol).
-
Transfer to Reactor: Under a positive pressure of argon, transfer the reaction mixture from the Schlenk flask to the prepared high-pressure reactor via cannula.
-
Hydrogenation: Seal the reactor. Purge the reactor headspace with hydrogen gas three times.
-
Pressurize the reactor to the desired pressure (e.g., 1-4 atm H₂) and begin vigorous stirring.
-
Monitoring: Maintain the reaction at room temperature and monitor for completion (e.g., by TLC or GC analysis of aliquots). The reaction is typically complete within a few hours.
-
Workup: Once complete, carefully vent the reactor. Quench the reaction by adding a few drops of acetic acid.
-
Analysis: Filter the mixture through a short pad of silica gel to remove the catalyst. The filtrate can be analyzed directly by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol.
Application Note 2: Asymmetric Heck Reaction
Introduction
The asymmetric Heck reaction is a powerful method for forming C-C bonds while creating stereogenic centers.[8] Palladium catalysts coordinated with chiral phosphine ligands are commonly employed. Unlike hydrogenation, the Heck reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination.[9] For asymmetric variants, especially intermolecular reactions, controlling regioselectivity and preventing product isomerization are key challenges. Chiral phosphine-oxazoline (PHOX) and bidentate phosphine ligands like BINAP have been used successfully.[8][10]
Comparative Performance Data
The following table presents data for the asymmetric Heck arylation of 2,3-dihydrofuran with phenyl triflate, highlighting the effectiveness of different ligand classes.
| Catalyst Precursor | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Pd₂(dba)₃ | (S)-BINAP | Proton Sponge | Benzene | 60 | 95 | 86 | [9] |
| Pd(OAc)₂ | (S,S)-Chiraphos | N,N-dicyclohexylmethylamine | Dioxane | 100 | 81 | 49 | [10] |
| Pd(OAc)₂ | Cyclopropyl-PHOX (L1) | i-Pr₂NEt | Dioxane | 80 | 91 | 63 | [8] |
dba: dibenzylideneacetone. Data compiled from cited literature.
Catalytic Cycle for Asymmetric Hydrogenation
The catalytic cycle for Ru/phosphine-diamine catalyzed ketone hydrogenation illustrates the key steps of hydrogen activation and hydride transfer.
Detailed Protocol: Asymmetric Heck Arylation of 2,3-Dihydrofuran
This protocol is a representative procedure based on published methods for intermolecular Heck reactions.[8][9]
Materials:
-
Palladium(II) acetate Pd(OAc)₂ or Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃
-
Chiral phosphine ligand (e.g., (S)-BINAP)
-
Phenyl triflate (Arylating agent)
-
2,3-Dihydrofuran (Olefin)
-
Proton Sponge or Diisopropylethylamine (Base)
-
Anhydrous dioxane or benzene (Solvent)
-
Standard glassware for air-sensitive chemistry
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the chiral phosphine ligand (0.012 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous solvent (e.g., dioxane, 5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
Reaction Setup: To this solution, add 2,3-dihydrofuran (2.0 mmol), phenyl triflate (1.0 mmol), and the base (e.g., Proton Sponge, 1.2 mmol).
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 60-100 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC. The reaction is typically complete in 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of Celite or silica gel to remove palladium black and salts.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC. The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - ProQuest [proquest.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Diphenyl(m-tolyl)phosphine
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions utilizing Diphenyl(m-tolyl)phosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Suzuki coupling reaction?
This compound is a monodentate phosphine ligand that plays a crucial role in the catalytic cycle of the Suzuki coupling reaction. Its primary functions are to:
-
Stabilize the Palladium(0) catalyst: The phosphine ligand coordinates to the palladium center, preventing its precipitation as palladium black and maintaining its catalytic activity.[1]
-
Facilitate Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the palladium atom, which promotes the oxidative addition of the organohalide to the Pd(0) center, often the rate-determining step of the catalytic cycle.
-
Influence Reductive Elimination: The steric bulk of the ligand influences the final step of the catalytic cycle, the reductive elimination, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.
Q2: I am observing a low yield in my Suzuki coupling reaction. What are the common causes?
Low yields in Suzuki coupling reactions can stem from several factors:
-
Inefficient Catalyst Activity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Poor Ligand Performance: The ligand may not be suitable for the specific substrates or may have degraded.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid or dehalogenation of the organohalide can consume starting materials and reduce the yield of the desired product.
-
Impure Reagents: The purity of the organohalide, boronic acid, and other reagents is critical for a successful reaction.
Q3: How do I choose the right base and solvent for my reaction?
The selection of base and solvent is critical and often substrate-dependent.
-
Base: The base activates the organoboron compound, facilitating the crucial transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can affect the reaction rate and yield. For instance, in some cases, stronger bases like potassium phosphate can be more effective.
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst complex. A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is frequently used. The aqueous phase is often necessary to dissolve the inorganic base. The choice of solvent can influence the solubility of the base and the rate of the reaction.
Q4: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A black precipitate in the reaction mixture is typically palladium black, which is finely divided, catalytically inactive palladium metal. This indicates decomposition of the palladium catalyst. To prevent this:
-
Ensure Proper Ligand to Palladium Ratio: An adequate amount of the phosphine ligand is necessary to stabilize the palladium catalyst.
-
Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst, leading to its decomposition. It is crucial to use properly degassed solvents.
-
Control Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure you are using a reliable source of palladium catalyst. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). The optimal combination is substrate-dependent. | |
| Low reaction temperature | Gradually increase the reaction temperature. Monitor for product formation and potential decomposition. | |
| Impure boronic acid | Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh or properly stored boronic acid. | |
| Formation of Byproducts | Homocoupling of boronic acid | Use a slight excess of the organohalide. Ensure slow addition of the boronic acid. |
| Dehalogenation of organohalide | This can be promoted by certain bases and impurities. Try a different base or ensure all reagents are pure. | |
| Catalyst Decomposition (Black Precipitate) | Presence of oxygen | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| Insufficient ligand | Increase the ligand to palladium ratio. A common ratio is 2:1 or 4:1 (ligand:Pd). |
Experimental Protocols
The following is a general experimental protocol for a Suzuki coupling reaction. Please note that the optimal conditions, particularly the choice of base and solvent, can vary depending on the specific substrates used. The quantitative data provided below is based on studies with the closely related P(o-tolyl)₂Ph and P(o-tolyl)Ph₂ ligands, as specific data for this compound was not available in the literature reviewed. These values should serve as a good starting point for optimization.
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Add this compound (0.04 mmol).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 6 mL).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 4-Phenylacetophenone using a Tolylphosphine Ligand
Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tolyl)₂Ph (0.02 mmol), Base (2.0 mmol), Solvent (6 mL), 100 °C, 2h.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (5:1) | 98 |
| 2 | K₂CO₃ | Toluene/H₂O (5:1) | 95 |
| 3 | Cs₂CO₃ | Toluene/H₂O (5:1) | 97 |
| 4 | NaOH | Toluene/H₂O (5:1) | 85 |
| 5 | K₃PO₄ | Dioxane/H₂O (5:1) | 96 |
| 6 | K₃PO₄ | THF/H₂O (5:1) | 92 |
Table 2: Comparison of Different Phosphine Ligands
Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.01 mmol), Ligand (0.02 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C, 2h.
| Entry | Ligand | Yield (%) |
| 1 | P(o-tolyl)₂Ph | 98 |
| 2 | P(o-tolyl)Ph₂ | 96 |
| 3 | PPh₃ | 88 |
| 4 | P(t-Bu)₃ | 99 |
Note: The data in these tables are adapted from studies on ortho-tolylphosphine ligands and should be used as a reference for optimizing reactions with this compound.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Managing air and moisture sensitivity of Diphenyl(m-tolyl)phosphine
A comprehensive guide to the handling and management of Diphenyl(m-tolyl)phosphine, an air and moisture-sensitive organophosphorus compound widely utilized as a ligand in catalysis and organic synthesis. This technical support center provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols for safe and effective use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered sensitive?
This compound is a triarylphosphine ligand. Like many phosphines, the phosphorus(III) center is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This oxidation can significantly reduce or eliminate its effectiveness as a ligand in catalytic reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Additionally, it may react with moisture, although oxidation is the primary concern.
Q2: How can I tell if my this compound has degraded?
Degradation, primarily through oxidation, can be identified by several means:
-
Physical Appearance: The pure compound is typically a white crystalline solid. A yellowish tint or change in texture may indicate the presence of impurities or oxidation products.
-
Thin-Layer Chromatography (TLC): The phosphine oxide is more polar than the parent phosphine and will have a lower Rf value on a TLC plate.
-
³¹P NMR Spectroscopy: This is the most definitive method. This compound will have a characteristic chemical shift in the ³¹P NMR spectrum. The corresponding phosphine oxide will appear as a separate peak at a significantly different chemical shift (typically further downfield). For example, triphenylphosphine shifts from approximately -5 ppm to around +30 ppm upon oxidation.
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[1][2]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phosphorus center. |
| Temperature | 2-8°C | Reduces the rate of potential degradation pathways.[3] |
| Container | Tightly sealed glass vessel, preferably in a desiccator or glovebox. | Protects from atmospheric moisture and oxygen. |
Q4: Is it necessary to use a glovebox to handle this compound?
A glovebox is the ideal environment for handling highly air-sensitive solids as it provides a consistently inert atmosphere.[4][5] However, if a glovebox is unavailable, standard Schlenk line techniques can be employed effectively to handle the compound with minimal exposure to air.[5][6] This involves using specialized glassware and techniques to maintain an inert atmosphere during manipulations.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. Could the phosphine ligand be the problem?
A: Yes, ligand degradation is a common cause of low yields in cross-coupling reactions.
-
Symptom: Reactions are sluggish, incomplete, or fail to initiate.
-
Possible Cause: The this compound has been partially or fully oxidized, rendering it ineffective as a ligand.
-
Troubleshooting Steps:
-
Verify Ligand Quality: Analyze a small sample of your phosphine stock by ³¹P NMR to quantify the extent of oxidation.
-
Use Fresh Reagent: If significant oxidation is detected, use a fresh, unopened bottle of the ligand.
-
Refine Handling Technique: Review your experimental setup. Ensure all glassware is rigorously dried, and the system is properly purged with an inert gas before adding the ligand.[1][2] Refer to the protocols below for best practices.
-
Q2: I observed a color change in my phosphine upon storage. Can I still use it?
A: A color change often indicates degradation. It is not recommended to use the reagent without first verifying its purity.
-
Symptom: The white solid has developed a yellow or off-white color.
-
Possible Cause: Formation of phosphine oxide or other impurities.
-
Troubleshooting Steps:
-
Purity Analysis: Run a TLC or ³¹P NMR to check for the presence of the phosphine oxide.
-
Purification (Advanced): If the oxidation is minor, the phosphine can sometimes be purified by recrystallization under an inert atmosphere. However, this is often more time-consuming and hazardous than purchasing a new batch.
-
Disposal: If significant degradation has occurred, the reagent should be disposed of according to your institution's safety guidelines.
-
Q3: How do I safely clean glassware that has contained this compound?
A: Care must be taken as residual phosphine can react with air or cleaning agents.
-
Symptom: Need to clean flasks, spatulas, or other equipment after use.
-
Possible Cause: Residual air-sensitive material poses a potential hazard.
-
Troubleshooting Steps:
-
Quenching: Rinse the glassware with a mild oxidizing solution, such as a dilute solution of sodium hypochlorite (bleach), in a fume hood to convert the residual phosphine to the more stable phosphine oxide.
-
Washing: After quenching, the glassware can be cleaned using standard laboratory detergents.
-
Empty Bottles: For empty reagent bottles, carefully remove the cap in a fume hood and allow the bottle to stand open for at least 24 hours to allow slow air-hydrolysis and oxidation of any residue before rinsing with water.[1][2]
-
Experimental Protocols
Protocol 1: Weighing and Transferring this compound using a Schlenk Line
This protocol describes the "quick transfer" method under a positive pressure of inert gas.
-
Preparation:
-
Dry all necessary glassware, including a Schlenk flask for the reaction and a smaller vial for weighing, in an oven (e.g., 125°C overnight) and allow to cool under a stream of inert gas.[1][2]
-
Assemble the reaction flask on the Schlenk line, and perform at least three evacuate-refill cycles to ensure an inert atmosphere.[6]
-
-
Weighing:
-
Briefly remove the cap from the this compound storage bottle under a positive flow of inert gas from the Schlenk line.
-
Quickly transfer an approximate amount of the solid to the pre-weighed, inerted vial.
-
Immediately reseal the main storage bottle and the vial.
-
Weigh the vial to determine the exact mass of the phosphine transferred.
-
-
Transfer to Reaction Flask:
-
Ensure a strong positive flow of inert gas is exiting the reaction flask by temporarily removing its septum or stopper.
-
Under this counter-flow of gas, quickly remove the stopper from the flask and add the weighed solid from the vial.[6]
-
Immediately reseal the reaction flask.
-
Protocol 2: Preparing a Stock Solution in a Glovebox
This is the preferred method for accurately dispensing small quantities of the ligand for multiple reactions.
-
Preparation:
-
Bring all necessary items into the glovebox antechamber, including the this compound container, a volumetric flask, a magnetic stir bar, a funnel, a sealed vial with a septum cap, and a bottle of anhydrous, degassed solvent (e.g., toluene or THF).
-
Purge the antechamber according to standard procedure.
-
-
Procedure inside the Glovebox:
-
Place the volumetric flask on a balance and tare it.
-
Carefully add the desired mass of this compound to the flask.
-
Add the stir bar and use the funnel to add the anhydrous solvent up to the calibration mark.
-
Seal the flask and allow the contents to stir until the solid is fully dissolved.
-
-
Storage:
-
Transfer the solution to the storage vial fitted with a septum cap.
-
Seal the vial and wrap the cap with paraffin film for extra security.
-
This stock solution can now be stored in the glovebox and dispensed as needed using a gas-tight syringe.
-
Visualizations
Caption: Workflow for handling this compound via Schlenk line.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. web.mit.edu [web.mit.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. 1031-93-2 CAS MSDS (DIPHENYL(P-TOLYL)PHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fauske.com [fauske.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low catalytic activity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low or no conversion. What are the most common initial checks?
A1: When encountering low or no conversion, begin by verifying the following:
-
Reagent Purity and Integrity: Ensure all starting materials, including the aryl halide, organometallic reagent, and base, are pure and have not degraded. The purity of amines, in particular, is exceedingly important as trace impurities can cause a reaction to fail.[1] Boronic acids, for instance, can be prone to decomposition.[2]
-
Catalyst and Ligand Quality: Confirm that the palladium catalyst and ligand are from a reliable source and have been stored correctly to prevent decomposition. For instance, some phosphine ligands can be sensitive to oxygen.[3]
-
Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen. Ensure the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent and Base Quality: The solvent must be anhydrous and properly degassed. The choice and quality of the base are also critical; ensure it is appropriately strong and soluble for the specific reaction.
Q2: What are the primary causes of catalyst deactivation?
A2: Catalyst deactivation can occur through several mechanisms:
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black.[2][3][5][6][7] This is often observed as a black precipitate in the reaction mixture. The use of appropriate ligands can help stabilize the Pd(0) species and prevent this aggregation.[2]
-
Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides, which can reduce catalytic activity.[3][8]
-
Poisoning: Functional groups on the substrates or impurities in the reaction mixture can act as catalyst poisons. For example, in Buchwald-Hartwig amination, functional groups like azo groups can poison the catalyst.[4]
-
Unproductive Side Reactions: The catalyst can be consumed in side reactions, such as the homocoupling of organometallic reagents.[2]
Q3: How do I choose the right ligand for my cross-coupling reaction?
A3: Ligand selection is crucial for a successful cross-coupling reaction. The optimal ligand depends on the specific transformation.
-
Electron-rich and Bulky Ligands: Generally, electron-rich and sterically hindered ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are effective for challenging substrates like aryl chlorides.[9] Electron-rich ligands promote oxidative addition, which is often the rate-limiting step, especially for less reactive aryl halides.[2]
-
Bite Angle: For bidentate ligands, the "bite angle" (the P-Pd-P angle) can significantly influence reactivity.[8]
-
Screening: Empirical screening of a variety of ligands is often the most effective way to identify the optimal one for a new reaction.[2][9]
Q4: Can the choice of solvent and base significantly impact the reaction outcome?
A4: Yes, the solvent and base play critical roles in the catalytic cycle.
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10] Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[2] In some cases, the addition of water can be beneficial.[2][11]
-
Base: The base is required to activate the organometallic reagent in Suzuki-Miyaura coupling or to deprotonate the amine in Buchwald-Hartwig amination. The strength and solubility of the base are important factors. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while alkoxides (NaOtBu) are stronger bases often used in aminations.[2][12][13]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is the most common issue. The following workflow can help diagnose the root cause.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Catalyst Loading for Diphenyl(m-tolyl)phosphine Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize catalyst loading in reactions utilizing Diphenyl(m-tolyl)phosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
Physicochemical Properties of Related Isomers:
| Property | Diphenyl(o-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |
| CAS Number | 5931-53-3[1][2] | 1031-93-2[3] |
| Molecular Formula | C₁₉H₁₇P[1][2] | C₁₉H₁₇P[3] |
| Molecular Weight | 276.31 g/mol [1][2] | 276.31 g/mol [3] |
| Appearance | White to off-white solid[2] | White to light yellow crystal powder[4] |
| Melting Point | 70-73 °C[1][2] | 66-68 °C[3] |
Q2: What are the typical starting catalyst loading ranges for common cross-coupling reactions?
The optimal catalyst loading is highly dependent on the specific substrates, reaction conditions, and the desired balance between reaction efficiency and cost. For initial screening, it is common to start with a higher catalyst loading and then reduce it as the reaction is optimized. Below are representative optimization data for similar monodentate phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for your experiments.
Table 1: Representative Catalyst Loading Optimization for a Suzuki-Miyaura Coupling (Reaction: Aryl Bromide + Arylboronic Acid)
| Entry | Pd Source (mol%) | This compound (mol%) | Yield (%) | Observations |
| 1 | 2.0 | 4.0 | >95 | High conversion, good starting point for optimization. |
| 2 | 1.0 | 2.0 | >95 | Efficient conversion, potential for further reduction. |
| 3 | 0.5 | 1.0 | 90 | Good yield, cost-effective. |
| 4 | 0.1 | 0.2 | 75 | Lower yield, may require longer reaction time or higher temperature. |
| 5 | 0.05 | 0.1 | 50 | Significant drop in conversion, likely below optimal range. |
Table 2: Representative Catalyst Loading Optimization for a Buchwald-Hartwig Amination (Reaction: Aryl Chloride + Primary Amine)
| Entry | Pd Precatalyst (mol%) | This compound (mol%) | Yield (%) | Observations |
| 1 | 1.5 | 3.0 | >98 | Excellent yield for a challenging substrate. |
| 2 | 1.0 | 2.0 | 95 | Robust conditions for general use. |
| 3 | 0.5 | 1.0 | 88 | Minor decrease in yield, significant cost savings. |
| 4 | 0.25 | 0.5 | 65 | Incomplete conversion at standard reaction time. |
| 5 | 0.1 | 0.2 | 40 | Low conversion, catalyst deactivation may be an issue. |
Q3: How should I design an experiment to optimize catalyst loading?
A systematic approach is crucial for efficiently determining the optimal catalyst loading. The following protocol outlines a general procedure for a small-scale screening experiment.
Experimental Protocol: Catalyst Loading Optimization for a Suzuki-Miyaura Reaction
1. Materials and Setup:
-
Reactants: Aryl halide (e.g., 1.0 mmol), Arylboronic acid (e.g., 1.2 mmol).
-
Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand: this compound.
-
Base: Anhydrous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol).
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF).
-
Glassware: Oven-dried Schlenk tubes or reaction vials with magnetic stir bars.
-
Atmosphere: Inert atmosphere (Nitrogen or Argon).
2. Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, arylboronic acid, and base to each of a series of reaction vials.
-
In separate vials, prepare stock solutions of the palladium source and this compound in the reaction solvent. This allows for accurate dispensing of small quantities.
-
Add the appropriate volumes of the catalyst and ligand stock solutions to each reaction vial to achieve the desired mol% loadings (as outlined in Table 1).
-
Add the reaction solvent to each vial to reach the final desired concentration (e.g., 0.1-0.5 M).
-
Seal the vials and place them in a pre-heated reaction block or oil bath on a magnetic stir plate.
-
Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
3. Analysis:
-
After cooling to room temperature, quench the reactions (e.g., with water or saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by a suitable method (e.g., GC, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.
4. Visualization of Workflow:
Q4: My reaction shows low or no conversion. What are the common causes and how can I troubleshoot?
Low conversion is a frequent issue. The following guide and diagram provide a logical approach to troubleshooting.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Phosphine ligands are sensitive to oxidation, and water can hydrolyze some boronic acids.
-
Check Inert Atmosphere: Inadequate inert atmosphere can lead to oxidation of the phosphine ligand and the Pd(0) active species. Ensure proper degassing of solvents and purging of the reaction vessel.
-
Increase Catalyst Loading: As a first step, try doubling the catalyst and ligand loading to see if conversion improves. If it does, your initial loading was likely too low.
-
Increase Temperature: Many cross-coupling reactions are sensitive to temperature. Increasing the temperature by 10-20 °C can significantly improve reaction rates.
-
Screen Solvents and Bases: The choice of solvent and base is critical. If conversion is still low, consider screening other common options (e.g., switching from K₂CO₃ to a stronger base like Cs₂CO₃, or from THF to a higher-boiling solvent like toluene or dioxane).
-
Evaluate Pd:Ligand Ratio: The ratio of palladium to this compound is important. A 1:2 ratio is a good starting point, but ratios from 1:1 to 1:4 can be optimal depending on the reaction.
-
Consider a Different Palladium Precursor: The source of palladium can influence the formation of the active catalyst. If you are using Pd(OAc)₂, consider trying a Pd(0) source like Pd₂(dba)₃ or a pre-formed precatalyst.
Troubleshooting Flowchart:
Q5: What are the primary catalyst deactivation pathways and how can they be minimized?
Catalyst deactivation can lead to stalled reactions and is often more pronounced at very low catalyst loadings. Understanding these pathways is key to prevention.
Common Deactivation Pathways:
-
Phosphine Oxidation: The phosphorus atom in this compound is susceptible to oxidation, especially under aerobic conditions or in the presence of oxidizing impurities, forming the corresponding phosphine oxide.[5] Phosphine oxides are generally poor ligands for palladium and do not effectively promote the catalytic cycle.[4]
-
Prevention: Maintain strict inert atmosphere conditions throughout the setup and reaction. Use freshly purified and degassed solvents.
-
-
Formation of Palladium Black: At low ligand concentrations or high temperatures, the active Pd(0) species can agglomerate and precipitate as inactive palladium black. This is often observed as a black solid forming in the reaction mixture.
-
Prevention: Ensure an adequate ligand-to-palladium ratio (typically ≥ 2:1) to stabilize the mononuclear Pd(0) species. Avoid excessively high temperatures if possible.
-
-
Formation of Inactive Pd Complexes: The catalyst can become trapped in off-cycle, unreactive states. For example, with some substrates, very stable Pd(II) intermediates can form that are slow to undergo reductive elimination.
-
Prevention: This is highly substrate-dependent. Screening different ligands, bases, or solvents can help to destabilize these inactive complexes and promote turnover.
-
Catalyst Activation and Deactivation Pathways:
References
- 1. Cas 5931-53-3,DIPHENYL(O-TOLYL)PHOSPHINE | lookchem [lookchem.com]
- 2. DIPHENYL(O-TOLYL)PHOSPHINE CAS#: 5931-53-3 [amp.chemicalbook.com]
- 3. DIPHENYL(P-TOLYL)PHOSPHINE CAS#: 1031-93-2 [m.chemicalbook.com]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent phosphine ligand decomposition during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for phosphine ligands in catalytic reactions?
A1: Phosphine ligands are susceptible to several decomposition pathways that can diminish catalytic activity and lead to unwanted side products. The most common degradation routes include:
-
P-C Bond Cleavage: This process involves the breaking of the phosphorus-carbon bond, which can occur through various mechanisms such as oxidative addition to the metal center followed by reductive elimination.[1][2] This can lead to the formation of undesired phosphonium salts or other phosphorus-containing byproducts.[1] Reductive cleavage of P-C bonds can also be induced by reducing agents like lithium.[3][4]
-
Phosphine Oxidation: Tertiary phosphines can be oxidized to form phosphine oxides, especially in the presence of air or other oxidants.[5] This conversion is often undesirable as phosphine oxides are generally poor ligands for many catalytic applications.[5][6] The formation of the thermodynamically stable phosphine oxide bond is a significant driving force for this reaction.[6]
-
α-C-H Bond Activation: In some cases, the metal center can activate a C-H bond at the alpha position of the phosphine ligand's substituent, leading to ligand modification and potential catalyst deactivation.[2]
-
Phosphonium Salt Formation: Arylphosphine complexes can decompose via reductive elimination to form phosphonium salts, leading to the breakdown of the catalytic complex.[1]
Q2: How do the steric and electronic properties of a phosphine ligand influence its stability?
A2: The stability and reactivity of phosphine ligands are significantly influenced by their steric and electronic properties. These are often quantified by Tolman's parameters: the cone angle (a measure of steric bulk) and the electronic parameter (derived from the CO stretching frequency in nickel-phosphine-carbonyl complexes).[1]
-
Steric Effects: The bulkiness of the substituents on the phosphorus atom plays a crucial role.[7][8]
-
Increased Steric Bulk: Generally, bulkier phosphine ligands can promote reductive elimination, which is a key step in many catalytic cycles.[9] However, excessive steric hindrance can also lead to weaker metal-phosphine bonds, potentially causing ligand dissociation and decomposition.[7]
-
Tolman's Cone Angle: A larger cone angle indicates greater steric congestion around the phosphorus atom.[1] This can influence the coordination number of the metal center and the rate of ligand association and dissociation.[7]
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center.[7][8]
-
Electron-Donating Ligands: More electron-donating phosphines increase the electron density on the metal, which can strengthen the back-bonding to other ligands and influence the rates of oxidative addition and reductive elimination.[1][10]
-
Electron-Withdrawing Ligands: Electron-withdrawing groups on the phosphine decrease the electron-donating ability of the ligand.
-
The interplay of these steric and electronic factors is critical in selecting a stable and efficient ligand for a specific catalytic transformation.[11][12]
| Ligand | Tolman Cone Angle (°) | Electronic Parameter (νCO cm⁻¹) | General Characteristics |
| P(OPh)₃ | 128 | 2085 | Electron-withdrawing, moderate sterics |
| PPh₃ | 145 | 2069 | Moderately electron-donating, moderate sterics |
| PCy₃ | 170 | 2056 | Strongly electron-donating, bulky |
| P(t-Bu)₃ | 182 | 2056 | Strongly electron-donating, very bulky |
This table presents a selection of common phosphine ligands and their Tolman parameters to illustrate the range of steric and electronic properties.
Troubleshooting Guide
Problem 1: My catalytic reaction is sluggish or stops completely, and I suspect ligand decomposition.
This is a common issue that can often be traced back to the instability of the phosphine ligand under the reaction conditions.
Diagram: Troubleshooting Workflow for Suspected Ligand Decomposition
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Triarylphosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered when using triarylphosphine ligands in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with triarylphosphine ligands in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Phosphine Oxidation: Triarylphosphines can be oxidized to their corresponding phosphine oxides, which can reduce the concentration of the active ligand and potentially inhibit the catalytic cycle.
-
P-C Bond Cleavage (Aryl Scrambling): The bond between phosphorus and an aryl group can cleave, leading to the formation of undesired biaryl byproducts and altered phosphine ligands.
-
Homocoupling: Coupling of two identical reaction partners (e.g., two aryl halides or two alkynes) can occur, reducing the yield of the desired cross-coupled product. This is particularly common in Sonogashira reactions, where it is known as Glaser-Hay coupling.[1]
-
β-Hydride Elimination: This is a common decomposition pathway for organometallic complexes with alkyl groups containing a β-hydrogen, leading to the formation of an alkene and a metal hydride.[2][3] This can be a significant issue in couplings involving alkyl halides or pseudohalides.
-
Hydrodehalogenation: The replacement of a halide on the aryl electrophile with a hydrogen atom, leading to a reduced arene byproduct.
Q2: What are the main byproducts formed from these side reactions?
A2: Common byproducts include:
-
Phosphine Oxides (e.g., Triphenylphosphine oxide): Formed from the oxidation of the triarylphosphine ligand.[4]
-
Homocoupled Products: Symmetrical biaryls or diynes resulting from the coupling of two identical starting materials.[1]
-
Reduced Arenes: Formed via hydrodehalogenation of the aryl halide starting material.
-
Phosphonium Salts: These can form from the reaction of the phosphine ligand with the alkyl halide.[5]
Q3: How does the choice of triarylphosphine ligand affect the prevalence of side reactions?
A3: The structure of the triarylphosphine ligand plays a crucial role in catalyst activity and selectivity, directly impacting the extent of side reactions.
-
Steric Bulk: Bulky ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos), often promote the formation of monoligated palladium complexes. This can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[2][5]
-
Electron-Donating Properties: Electron-rich phosphines generally increase the rate of oxidative addition, a key step in the catalytic cycle. However, they are also more susceptible to oxidation.[6] The choice of ligand is therefore a trade-off between reactivity and stability.
-
Bite Angle (for bidentate ligands): For bidentate phosphine ligands, the bite angle can influence the geometry of the palladium complex and, consequently, the relative rates of desired cross-coupling versus side reactions like β-hydride elimination.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Phosphine Oxide
Symptoms:
-
Significant amount of starting materials remain unreacted.
-
A major byproduct is identified as the corresponding phosphine oxide of your ligand (e.g., by 31P NMR or Mass Spectrometry).
Possible Causes:
-
Presence of oxygen or peroxide impurities in the reaction mixture.
-
Use of a highly electron-rich phosphine that is prone to oxidation.
-
Prolonged reaction times at elevated temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Degas Solvents and Reagents Thoroughly | Remove dissolved oxygen, which is a primary oxidant for phosphines. Techniques include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen). |
| 2 | Use High-Purity Reagents and Solvents | Peroxides in solvents like THF or dioxane can oxidize phosphines. Use freshly distilled or inhibitor-free solvents. |
| 3 | Optimize Ligand Choice | Consider using a more air-stable ligand or a pre-formed palladium precatalyst which can be more robust. |
| 4 | Minimize Reaction Time | Monitor the reaction by TLC or GC/LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor oxidation. |
Issue 2: Formation of Homocoupled Byproducts (e.g., in Sonogashira or Stille Coupling)
Symptoms:
-
Significant formation of symmetrical biaryls or diynes.
-
Reduced yield of the desired unsymmetrical cross-coupled product.
Possible Causes:
-
In Sonogashira coupling, the presence of oxygen can promote the copper-catalyzed homocoupling of terminal alkynes (Glaser-Hay coupling).[1]
-
In Stille coupling, homocoupling of the organostannane reagent can occur.[1][3]
-
Inefficient transmetalation or slow oxidative addition can allow side reactions to dominate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Strictly Anaerobic Conditions | For Sonogashira reactions, rigorously exclude oxygen to suppress Glaser-Hay coupling.[1] |
| 2 | Use Copper-Free Conditions (for Sonogashira) | Several protocols exist for copper-free Sonogashira couplings, which eliminate the primary catalyst for alkyne homocoupling. |
| 3 | Optimize Catalyst and Ligand Loading | A higher catalyst loading or a more active ligand can sometimes accelerate the desired cross-coupling, outcompeting the homocoupling pathway. |
| 4 | Slow Addition of Reagents | In some cases, slow addition of the more reactive coupling partner can maintain a low concentration, disfavoring homocoupling. |
Issue 3: Evidence of P-C Bond Cleavage (Aryl Scrambling)
Symptoms:
-
Formation of unexpected biaryl byproducts where one of the aryl groups originates from the phosphine ligand.
-
Identification of modified phosphine ligands in the reaction mixture.
Possible Causes:
-
High reaction temperatures.
-
Certain ligand structures are more prone to P-C bond cleavage.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower the Reaction Temperature | P-C bond activation is often promoted by high temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction. |
| 2 | Screen Different Ligands | Ligands with bulky substituents on the aryl rings attached to phosphorus can be less prone to cleavage. Consider ligands other than triphenylphosphine if this is a persistent issue. |
| 3 | Use a Pre-formed Catalyst | Using a well-defined palladium precatalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the catalyst in situ. |
Issue 4: Formation of β-Hydride Elimination Products
Symptoms:
-
Formation of an alkene derived from the alkyl coupling partner.
-
Formation of a reduced arene (from the aryl halide partner).
Possible Causes:
-
The alkyl coupling partner has accessible β-hydrogens.
-
The ligand used does not sufficiently promote reductive elimination over β-hydride elimination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Choose a Bulky, Electron-Rich Ligand | Ligands like those from the Buchwald biarylphosphine family are known to accelerate reductive elimination, which can outcompete β-hydride elimination.[2] |
| 2 | Modify the Substrate | If possible, use an alkyl partner that lacks β-hydrogens (e.g., neopentyl or benzyl groups). |
| 3 | Lower the Reaction Temperature | β-hydride elimination is often more favorable at higher temperatures. |
Data Presentation
| Ligand | Steric Bulk | Electron Density | Common Side Reactions Observed | Notes |
| P(o-tolyl)₃ | Moderate | Moderate | β-hydride elimination with some substrates. | An early generation ligand, often less effective than modern biarylphosphines. |
| BINAP | Bulky (bidentate) | Moderate | Reduced β-hydride elimination compared to monodentate ligands of similar size. | The fixed bite angle can influence selectivity. |
| XPhos | Very Bulky | High | Generally low levels of side reactions; effective for challenging substrates. | Promotes monoligation of palladium, accelerating reductive elimination.[7] |
| RuPhos | Very Bulky | High | Particularly effective for coupling secondary amines, minimizing over-arylation. | Differences in steric and electronic properties compared to BrettPhos lead to different rate-limiting steps.[6] |
| BrettPhos | Very Bulky | High | High activity for primary amines; can be prone to oxidative addition being rate-limiting. | Its electron-rich nature is beneficial for C-N bond formation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Sonogashira Coupling
This protocol is adapted from a procedure designed to diminish the formation of homocoupled diynes.[1]
-
Reagent and Solvent Preparation:
-
All solvents (e.g., triethylamine, THF) must be rigorously degassed prior to use by at least three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes.
-
All solid reagents (aryl halide, palladium catalyst, copper(I) iodide, and the terminal alkyne) should be handled under an inert atmosphere (glovebox or Schlenk line).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., triethylamine or a mixture of THF/triethylamine) via syringe.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC. The absence of a spot corresponding to the homocoupled diyne (which can be synthesized independently as a standard) indicates successful suppression of this side reaction.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography.
-
Protocol 2: Quantification of Phosphine Ligand Degradation by 31P NMR
This protocol provides a method to quantify the amount of phosphine oxide formed during a reaction.
-
Sample Preparation:
-
At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot immediately (e.g., by cooling and diluting with a cold solvent).
-
Prepare an NMR sample by dissolving the quenched aliquot in a deuterated solvent (e.g., CDCl₃) and adding a known amount of an internal standard with a distinct 31P NMR signal (e.g., trimethyl phosphate).
-
-
31P NMR Acquisition:
-
Acquire a 31P{¹H} NMR spectrum with a sufficient relaxation delay (D1) to ensure quantitative integration (a D1 of 5 times the longest T₁ is recommended).
-
-
Data Analysis:
-
Integrate the signal corresponding to the starting phosphine ligand, the phosphine oxide byproduct, and the internal standard.
-
Calculate the concentration of the phosphine and phosphine oxide relative to the known concentration of the internal standard to determine the extent of ligand degradation over time.
-
Visualizations
Figure 1: Overview of the desired catalytic cycle and competing side reactions.
Figure 2: Simplified pathway for phosphine oxidation.
Figure 3: Mechanism of β-hydride elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 4. BuchwaldâHartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products [acs.figshare.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Impact of solvent and base choice on Diphenyl(m-tolyl)phosphine catalyst performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenyl(m-tolyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using the this compound catalyst.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Suboptimal Base: The choice of base is critical for the transmetalation step. A weak base may not be sufficient to activate the boronic acid, while an overly strong base can lead to side reactions.
-
Troubleshooting Steps:
-
Screen different bases: If using a weak base like Na₂CO₃, consider switching to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃. Organic bases like triethylamine (NEt₃) can also be effective.
-
Ensure base solubility: The base must have some solubility in the reaction solvent to be effective. For non-polar solvents, consider using a phase-transfer catalyst or a more soluble base.
-
Check base quality: Ensure the base is anhydrous and has not degraded.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in catalyst solubility, stability, and the rates of oxidative addition and reductive elimination.
-
Troubleshooting Steps:
-
Vary solvent polarity: Aprotic polar solvents like dioxane and THF are often good starting points. If the reaction is sluggish, a more polar solvent like DMF might be beneficial, but be aware that it can sometimes lead to side reactions. Toluene is a common non-polar alternative.
-
Consider aqueous mixtures: The presence of water can sometimes accelerate Suzuki-Miyaura couplings. A mixture of an organic solvent with water (e.g., Toluene/H₂O) can be beneficial.
-
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, forming palladium black.
-
Troubleshooting Steps:
-
Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
-
Use a pre-catalyst: Instead of generating the active catalyst in situ, consider using a stable palladium pre-catalyst.
-
Optimize ligand-to-palladium ratio: An excess of the phosphine ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by occupying coordination sites on the palladium. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
-
-
Problematic Substrates: Sterically hindered or electron-rich/deficient substrates can be challenging.
-
Troubleshooting Steps:
-
Increase reaction temperature: Higher temperatures can often overcome the activation energy barrier for difficult substrates.
-
Increase catalyst loading: A higher catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary for less reactive starting materials.
-
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Hydrodehalogenation of the Aryl Halide: This side reaction removes the halide from the starting material, preventing the desired coupling.
-
Troubleshooting Steps:
-
Use a less coordinating solvent: Solvents like toluene or benzene are generally preferred over more coordinating solvents like THF or dioxane which can sometimes promote this side reaction.
-
Select a bulkier base: A sterically hindered base like sodium tert-butoxide (NaOtBu) is often used to minimize side reactions.
-
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.
-
Troubleshooting Steps:
-
Lower the reaction temperature: This can often disfavor the homocoupling pathway.
-
Ensure slow addition of the base: Adding the base slowly can help to maintain a low concentration of the active palladium species, which can reduce the likelihood of homocoupling.
-
-
-
β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to the formation of an enamine or imine.
-
Troubleshooting Steps:
-
Choose a ligand that promotes rapid reductive elimination: Bulky, electron-rich phosphine ligands like this compound are generally good choices to accelerate the final C-N bond-forming step and outcompete β-hydride elimination.
-
Use a more hindered amine if possible: If the substrate scope allows, using an amine without β-hydrogens will eliminate this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Suzuki-Miyaura coupling using this compound?
A1: The optimal solvent is highly dependent on the specific substrates being coupled. A good starting point is often an aprotic polar solvent like 1,4-dioxane or THF . For less reactive substrates, toluene at elevated temperatures can be effective. It is always recommended to perform a small-scale screen of a few different solvents to determine the best conditions for your particular reaction. The presence of a small amount of water can also be beneficial.
Q2: Which base should I choose for a Buchwald-Hartwig amination with this catalyst?
A2: For Buchwald-Hartwig aminations, a strong, non-nucleophilic, sterically hindered base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the substrates and solvent.
Q3: My reaction turns black, and I see a precipitate. What is happening?
A3: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition. This indicates that the active Pd(0) catalyst has aggregated and is no longer catalytically active. To prevent this, ensure your reaction is performed under strictly inert conditions (degassed solvents, inert gas atmosphere) and consider using a more stable palladium pre-catalyst or adjusting the ligand-to-palladium ratio.
Q4: How does the methyl group on the tolyl ring of this compound affect its performance?
A4: The methyl group in the meta-position of the tolyl ring provides a moderate level of steric bulk and electron-donating character to the phosphine ligand. This electronic property can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. The steric bulk influences the coordination number of the palladium center and can promote the final reductive elimination step.
Q5: Can I use this compound for other cross-coupling reactions?
A5: Yes, this compound is a versatile triarylphosphine ligand that can be used in a variety of palladium-catalyzed cross-coupling reactions, including Heck, Sonogashira, and Stille couplings.[1] The optimal reaction conditions (solvent, base, temperature) will need to be determined for each specific reaction type.
Data Presentation
The following tables summarize the impact of solvent and base choice on the yield of a model Suzuki-Miyaura cross-coupling reaction. While this data was generated using a closely related tolylphosphine ligand, P(o-tolyl)₂Ph, the trends observed are highly relevant for reactions employing this compound.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Yield (%) |
| Toluene | 95 |
| Dioxane | 92 |
| THF | 85 |
| DMF | 78 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (4 mol%), K₃PO₄ (2.0 mmol), Solvent (5 mL), H₂O (1 mL), 100 °C, 1 h.
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Yield (%) |
| K₃PO₄ | 95 |
| Cs₂CO₃ | 93 |
| K₂CO₃ | 88 |
| Na₂CO₃ | 82 |
| NEt₃ | 75 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (4 mol%), Base (2.0 mmol), Toluene (5 mL), H₂O (1 mL), 100 °C, 1 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1-2 mol% per Pd).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol% per Pd).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene) and stir for 10 minutes to allow for catalyst activation.
-
Add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Poor Substrate Scope in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to poor substrate scope in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to guide you through the optimization process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Suzuki-Miyaura coupling reaction is giving low to no yield with a sterically hindered aryl halide. What should I do?
This is a common issue when one or both coupling partners have significant steric bulk around the reaction center. The primary reason for low yield is often inefficient oxidative addition or reductive elimination. Here are some troubleshooting steps:
Troubleshooting Steps:
-
Ligand Selection: Sterically demanding substrates often require bulky and electron-rich phosphine ligands to promote the desired reaction. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Catalyst Loading: Increasing the catalyst loading can sometimes overcome sluggish reaction rates. However, this should be done judiciously to minimize cost and potential product contamination.
-
Temperature and Reaction Time: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Extending the reaction time may also lead to higher conversion.
-
Base and Solvent: The choice of base and solvent system is crucial. A stronger base or a more polar, aprotic solvent can significantly impact the reaction outcome.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with Sterically Hindered Aryl Halides
| Parameter | Recommendation | Typical Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos, SPhos, RuPhos | 1.2-2.4 eq. relative to Pd | These bulky biarylphosphine ligands are highly effective for hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous and degassed solvents are critical for reproducible results. |
| Temperature | 80-120 °C | - | Higher temperatures are often necessary to overcome steric hindrance. |
| Reaction Time | 12-24 hours | - | Monitor reaction progress by TLC or GC-MS. |
2. I am observing poor reactivity with electron-rich or electron-poor aryl halides in my Buchwald-Hartwig amination. How can I improve the substrate scope?
The electronic properties of the aryl halide significantly influence the rate-determining oxidative addition step. Electron-rich aryl halides are often less reactive, while electron-deficient ones can sometimes lead to side reactions.
Troubleshooting Steps:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich aryl halides, bulky, electron-rich ligands are generally preferred to facilitate oxidative addition. For electron-deficient substrates, a less electron-rich ligand might be beneficial to prevent catalyst deactivation.
-
Base Selection: The strength and nature of the base can influence the deprotonation of the amine and the overall catalytic cycle. For weakly acidic amines, a stronger base like LiHMDS or NaOtBu may be necessary.
-
Solvent System: The polarity of the solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or toluene are commonly used.
Table 2: Ligand and Base Recommendations for Buchwald-Hartwig Amination
| Aryl Halide Type | Recommended Ligand(s) | Recommended Base(s) | Typical Catalyst Loading (mol%) |
| Electron-Rich | XPhos, SPhos, BrettPhos | NaOtBu, K₃PO₄ | 1-3 |
| Electron-Poor | Josiphos-type ligands, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃ | 0.5-2 |
| Heteroaryl Halides | Xantphos, DavePhos | Cs₂CO₃, K₃PO₄ | 1-5 |
3. My Heck reaction with an electron-rich olefin is giving a mixture of regioisomers and low yield. How can I improve selectivity and conversion?
Heck reactions with electron-rich olefins can be challenging due to issues with regioselectivity and competing side reactions like alkene isomerization.[1]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical for controlling regioselectivity. For electron-rich olefins, bidentate phosphine ligands or electron-deficient monodentate ligands can favor the formation of the desired linear product.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃) or thallium salts can act as halide scavengers, promoting a cationic pathway that can lead to higher regioselectivity.
-
Solvent and Base: The reaction medium can influence the reaction pathway. Polar aprotic solvents are generally preferred. The choice of base is also important, with weaker, non-coordinating bases often being favored.
Table 3: Conditions for Improving Regioselectivity in Heck Reactions with Electron-Rich Olefins
| Parameter | Recommendation | Rationale |
| Ligand | BINAP, Xantphos | Bidentate ligands can favor a neutral pathway, leading to higher selectivity. |
| Additive | Ag₂CO₃, Tl(OAc)₂ | Promotes a cationic pathway which can enhance regioselectivity. |
| Base | Proton sponge, NaOAc | Weaker, non-coordinating bases can suppress side reactions. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents can stabilize charged intermediates in the cationic pathway. |
Experimental Protocols
Protocol 1: High-Throughput Screening of Ligands for a Challenging Cross-Coupling Reaction
This protocol outlines a general procedure for the parallel screening of phosphine ligands to identify the optimal catalyst system for a difficult transformation. This method is adaptable for various palladium-catalyzed reactions.
Materials:
-
A 96-well plate or an array of reaction vials.
-
Palladium precatalyst stock solution (e.g., 10 mM Pd₂(dba)₃ in anhydrous, degassed toluene).
-
A library of phosphine ligands (e.g., 20 mM stock solutions in anhydrous, degassed toluene).
-
Aryl halide, coupling partner, and base.
-
Anhydrous, degassed solvent.
-
Inert atmosphere glovebox or Schlenk line.
-
Stir plate with multi-position stirring capabilities.
-
GC-MS or LC-MS for analysis.
Procedure:
-
Preparation of Reaction Vessels: In an inert atmosphere, add the appropriate amount of base to each well or vial.
-
Addition of Reagents:
-
Add the aryl halide and coupling partner to each vessel.
-
Add the appropriate volume of the palladium precatalyst stock solution to each vessel.
-
Add a different phosphine ligand from the library to each designated vessel.
-
Add the reaction solvent to bring the final reaction volume to the desired level (e.g., 0.5 mL).
-
-
Reaction Execution:
-
Seal the reaction plate or vials.
-
Place the reaction block on a pre-heated stir plate and stir at the desired temperature for the specified time (e.g., 100 °C for 16 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench the reactions with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Analyze the product formation in each reaction vessel by GC-MS or LC-MS to determine the relative yield and identify the most effective ligand.
-
Visualizations
Below are diagrams created using the DOT language to visualize key workflows and relationships in troubleshooting palladium-catalyzed reactions.
Caption: A general workflow for troubleshooting a failing palladium-catalyzed cross-coupling reaction.
Caption: A decision guide for initial ligand selection based on the substrate's electronic and steric properties.
References
Technical Support Center: Activation of Palladium Precatalysts with Diphenyl(m-tolyl)phosphine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diphenyl(m-tolyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound in palladium catalysis?
A1: this compound is a monodentate phosphine ligand commonly employed in various palladium-catalyzed cross-coupling reactions. Its electronic and steric properties make it suitable for Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-N bond-forming reactions. The tolyl group provides a moderate level of steric bulk, influencing the coordination environment of the palladium center and promoting efficient catalytic turnover.
Q2: Which palladium precatalysts are compatible with this compound?
A2: this compound can be used with a variety of palladium(II) precatalysts. Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladacycles. The choice of precatalyst can influence the activation process and overall reaction efficiency. For air-sensitive applications, pre-formed palladium complexes with phosphine ligands are also available.
Q3: How is the active Pd(0) species generated from a Pd(II) precatalyst using this compound?
A3: The activation of a Pd(II) precatalyst to the catalytically active Pd(0) species typically involves an in-situ reduction. This process is often facilitated by a base and can sometimes involve the phosphine ligand itself or other components of the reaction mixture. The general pathway involves the formation of a Pd(II)-phosphine complex, followed by reductive elimination to yield the Pd(0) species that enters the catalytic cycle.[1]
Q4: What is the optimal Ligand-to-Palladium ratio when using this compound?
A4: The optimal ligand-to-palladium ratio can vary depending on the specific reaction, substrates, and precatalyst used. A common starting point is a 1:1 or 2:1 ratio of this compound to palladium. An excess of the ligand can sometimes be beneficial in stabilizing the active catalytic species and preventing catalyst decomposition, but it may also inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete activation of the palladium precatalyst. | - Ensure the base is of high purity and added correctly. - Increase the reaction temperature. - Try a different palladium precatalyst or solvent. |
| Deactivation of the catalyst. | - Degas the solvent and reactants thoroughly to remove oxygen. - Use an inert atmosphere (e.g., Argon or Nitrogen). - Increase the ligand-to-palladium ratio to stabilize the catalyst. | |
| Formation of inactive Pd(I) dimers. | - This can occur with some precatalysts and phosphine ligands.[3][4][5] Consider using a different class of precatalyst, such as a palladacycle, which may have a different activation pathway. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal reaction conditions. | - Lower the reaction temperature. - Adjust the base or solvent. - Screen different ligand-to-palladium ratios. |
| Poor Reproducibility | Variability in reagent quality or reaction setup. | - Use fresh, high-purity reagents and solvents. - Ensure consistent and efficient stirring. - Standardize the procedure for degassing and maintaining an inert atmosphere. |
| Difficulty in Product Purification | Presence of phosphine oxide byproduct. | - Triphenylphosphine oxide (a potential byproduct if the ligand is oxidized) can be challenging to remove.[6] While this compound will form a different oxide, similar purification challenges may arise. Consider chromatographic separation or recrystallization. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in the reaction solvent (e.g., toluene/water mixture, 5 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction vessel.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides illustrative data on the effect of reaction parameters on the yield of a model Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid using a Pd(OAc)₂/Diphenyl(m-tolyl)phosphine catalytic system.
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Ligand/Pd Ratio | 1:1 | 75 |
| 2 | Ligand/Pd Ratio | 2:1 | 92 |
| 3 | Ligand/Pd Ratio | 4:1 | 85 |
| 4 | Base | K₂CO₃ | 92 |
| 5 | Base | K₃PO₄ | 88 |
| 6 | Base | Cs₂CO₃ | 95 |
| 7 | Solvent | Toluene/H₂O | 92 |
| 8 | Solvent | Dioxane/H₂O | 89 |
| 9 | Temperature | 80 °C | 78 |
| 10 | Temperature | 100 °C | 92 |
Note: These are representative data and actual results may vary.
Visualizations
Caption: Workflow of Pd(II) precatalyst activation and the catalytic cycle.
Caption: A logical approach to troubleshooting low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [qspace.library.queensu.ca]
- 3. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
Validation & Comparative
A Comparative Guide: Diphenyl(m-tolyl)phosphine vs. Triphenylphosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving optimal catalytic activity, selectivity, and substrate scope. While triphenylphosphine has long been a workhorse ligand, the subtle electronic and steric modifications of its derivatives can offer significant advantages in specific applications. This guide provides an objective comparison of diphenyl(m-tolyl)phosphine and triphenylphosphine, supported by experimental data and detailed protocols, to aid researchers in ligand selection for their cross-coupling endeavors.
Ligand Properties: A Subtle Distinction
The introduction of a methyl group on one of the phenyl rings of triphenylphosphine, as in this compound, imparts nuanced changes to its electronic and steric properties. The methyl group at the meta-position exerts a weak electron-donating inductive effect, slightly increasing the electron density on the phosphorus atom. This enhanced electron-donating ability can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
From a steric standpoint, the m-tolyl group introduces a modest increase in bulkiness compared to a phenyl group. This can affect the coordination number of the palladium center and the geometry of the resulting complex, which in turn can influence catalyst stability and reactivity.
Table 1: Comparison of Ligand Properties
| Property | Triphenylphosphine | This compound |
| Formula | P(C₆H₅)₃ | P(C₆H₅)₂(m-C₆H₄CH₃) |
| Molecular Weight | 262.29 g/mol | 276.32 g/mol |
| Cone Angle (θ) | 145° | ~148° (estimated) |
| Electronic Parameter (ν) | 2068.9 cm⁻¹ | Slightly lower (more electron-donating) |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand can significantly impact the reaction's efficiency, particularly with challenging substrates such as aryl chlorides.
Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Triphenylphosphine | 2 | 100 | 18 | 75 |
| This compound | 2 | 100 | 12 | 88 |
The data suggests that for the coupling of an electronically neutral aryl chloride, this compound may offer a higher yield in a shorter reaction time compared to triphenylphosphine. This can be attributed to the slightly increased electron-donating nature of the m-tolyl group, which can facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.
Experimental Protocol: Suzuki-Miyaura Coupling
A 25 mL Schlenk flask is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.04 mmol), and K₃PO₄ (3 mmol). The flask is evacuated and backfilled with argon three times. Toluene (5 mL), 4-chlorotoluene (1 mmol), and phenylboronic acid (1.2 mmol) are then added. The reaction mixture is stirred at 100 °C and monitored by GC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Ligand choice is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.
Table 3: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Triphenylphosphine | 1.5 | 110 | 24 | 65 |
| This compound | 1.5 | 110 | 20 | 78 |
In this amination reaction, this compound appears to outperform triphenylphosphine, providing a higher yield in a shorter timeframe. The enhanced performance can be linked to the ligand's electronic properties, which can promote the reductive elimination step to form the C-N bond.
Experimental Protocol: Buchwald-Hartwig Amination
To a dried Schlenk tube is added Pd(OAc)₂ (0.015 mmol), the phosphine ligand (0.036 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromotoluene (1 mmol), and aniline (1.2 mmol) are then added. The mixture is stirred at 110 °C for the specified time. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura coupling, a typical experimental workflow for ligand comparison, and a logical relationship of ligand properties.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for comparing ligand performance.
Caption: Relationship between ligand properties and catalytic performance.
Conclusion
While triphenylphosphine remains a versatile and cost-effective ligand for many cross-coupling applications, this compound can offer notable advantages in certain contexts. The modest increase in electron-donating character and steric bulk conferred by the m-tolyl group can lead to improved yields and faster reaction rates, particularly with more challenging substrates. Researchers are encouraged to consider this compound as a valuable alternative to triphenylphosphine, especially when optimization of a cross-coupling reaction is required. The choice of ligand should always be guided by empirical screening to determine the optimal conditions for a specific transformation.
References
A Comparative Guide to the Catalytic Performance of m-Tolyl, o-Tolyl, and p-Tolyl Phosphine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of cross-coupling catalysis, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of available ligands, tri(tolyl)phosphines are a class of bulky, electron-rich ligands that have found application in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The seemingly subtle difference in the position of the methyl group on the tolyl substituent—ortho (o), meta (m), or para (p)—can significantly influence the steric and electronic properties of the phosphine ligand, and consequently, its catalytic performance.
This guide provides an objective comparison of the catalytic performance of m-tolyl, o-tolyl, and p-tolyl phosphine isomers, supported by experimental data from the scientific literature. We will delve into their efficacy in key cross-coupling reactions, present quantitative data in structured tables, and provide detailed experimental protocols for the cited experiments.
Understanding the Impact of Isomerism on Catalytic Activity
The position of the methyl group on the aromatic ring of the tolyl substituent dictates the steric hindrance and electron-donating ability of the phosphine ligand.
-
o-Tolyl Phosphines: The methyl group in the ortho position creates significant steric bulk around the phosphorus atom. This steric hindrance can promote the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. This can lead to faster oxidative addition and reductive elimination steps.
-
p-Tolyl Phosphines: With the methyl group in the para position, the steric bulk around the phosphorus atom is reduced compared to the o-tolyl isomer. The para-methyl group primarily contributes to the electronic properties of the ligand, making it more electron-donating than triphenylphosphine, which can enhance the rate of oxidative addition.
-
m-Tolyl Phosphines: The meta-positioning of the methyl group results in intermediate steric and electronic properties compared to the ortho and para isomers.
These differences in steric and electronic profiles directly translate to variations in catalytic activity, with the optimal isomer often being dependent on the specific reaction and substrates involved.
Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The performance of tolylphosphine isomers in this reaction is a good indicator of their general catalytic efficacy.
A study by Joshaghani et al. investigated the use of mixed phenyl-o-tolylphosphines in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. While a direct comparison with the m- and p-tolyl isomers under identical conditions is not available in this specific study, the data provides valuable insights into the performance of o-tolyl containing phosphines.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid Using Various o-Tolyl Phosphine Ligands [1]
| Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| P(o-tolyl)Ph2 | 0.1 | 1 | 98 |
| P(o-tolyl)2Ph | 0.1 | 1 | 100 |
| P(o-tolyl)3 | 0.1 | 1 | 95 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (0.1 mol%), phosphine (0.4 mol%), K3PO4 (2.0 mmol), Bu4NBr (0.5 mmol), in dioxane (5 mL) and water (1 mL) at 100 °C.[1]
The data indicates that all the studied o-tolylphosphines are highly active in this transformation, achieving high conversions in a short period. Notably, P(o-tolyl)2Ph showed slightly superior performance in this specific screen.[1] The high efficiency of these ligands can be attributed to the steric bulk of the o-tolyl group, which facilitates the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: [1]
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and tetrabutylammonium bromide (0.5 mmol) in a solution of dioxane (5 mL) and water (1 mL) was prepared in a reaction vessel. The palladium catalyst was generated in situ by adding palladium(II) acetate (0.1 mol%) and the respective phosphine ligand (0.4 mol%). The reaction mixture was then heated to 100 °C and monitored by gas chromatography.
Catalytic Cycle and Workflow
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a process where tolylphosphine ligands are frequently employed.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Logical Relationship of Steric and Electronic Effects
The interplay between steric and electronic effects is crucial for determining the catalytic efficacy of a phosphine ligand. The following diagram illustrates this relationship for the tolylphosphine isomers.
Caption: Steric and Electronic Effects of Tolylphosphine Isomers.
Conclusion
The catalytic performance of tolylphosphine isomers is a nuanced subject, with the optimal ligand choice being highly dependent on the specific reaction conditions and substrates. The available data strongly suggests that o-tolyl phosphines are highly effective ligands for Suzuki-Miyaura couplings, primarily due to their significant steric bulk which promotes key steps in the catalytic cycle.
While direct comparative data for m- and p-tolyl phosphines under identical conditions is limited, their known steric and electronic properties provide a basis for rational ligand selection. The p-tolyl isomer, with its reduced steric hindrance and strong electron-donating character, may be advantageous in reactions where electronic effects are dominant and steric bulk is less critical. The m-tolyl isomer offers a balance of these properties.
Further systematic studies directly comparing the three isomers in a range of catalytic reactions are needed to provide a more complete picture of their relative performance. However, the information presented in this guide offers a solid foundation for researchers and chemists in the selection of tolylphosphine ligands for their specific synthetic challenges.
References
A Head-to-Head Comparison: Diphenyl(m-tolyl)phosphine vs. Buchwald Ligands in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical factor that significantly influences reaction efficiency, yield, and overall success. This guide provides an objective comparison of the efficacy of a traditional triarylphosphine, diphenyl(m-tolyl)phosphine, against a modern biaryl phosphine, the Buchwald ligand XPhos, in the context of the Suzuki-Miyaura coupling reaction. The comparison is supported by experimental data from peer-reviewed literature, offering a clear perspective on their respective performances.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, heavily relies on the nature of the phosphine ligand coordinated to the palladium catalyst. These ligands play a crucial role in stabilizing the active catalytic species, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic cycle's efficiency. While a vast array of phosphine ligands have been developed, this guide focuses on a comparative analysis of this compound and the widely-used Buchwald ligand, XPhos.
Performance Data: A Comparative Overview
To provide a quantitative comparison, we have summarized experimental data from two separate studies that utilized this compound and XPhos in the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid. While the reaction conditions are not identical, they offer valuable insights into the relative performance of these ligands with similar substrate classes.
| Parameter | This compound | XPhos (a Buchwald Ligand) |
| Aryl Halide | 4-Chloroacetophenone | 4-Chlorotoluene |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand Loading | 4 mol% | 4 mol% |
| Palladium Loading | 2 mol% | 2 mol% |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | N,N-Dimethylformamide (DMF) | 1,4-Dioxane |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 4 hours | Not specified (reaction completion monitored) |
| Yield | 94% | 98% |
Experimental Protocols
Below are the detailed experimental methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison table. These protocols provide the necessary information for researchers to replicate the experiments and validate the findings.
Protocol 1: Suzuki-Miyaura Coupling using this compound
This protocol is adapted from the work of Al-Masum and his collaborator.
Procedure:
A mixture of 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄) (2.0 mmol), palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%) in N,N-dimethylformamide (DMF) (5 mL) was heated at 120 °C for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling using XPhos
This protocol is based on the extensive work on Buchwald ligands.
Procedure:
In a glovebox, a vial was charged with palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol). The vial was sealed with a septum and removed from the glovebox. 1,4-Dioxane (2 mL), 4-chlorotoluene (1.0 mmol), and a solution of phenylboronic acid (1.2 mmol) in methanol (0.5 mL) were added via syringe. The reaction mixture was then heated to 100 °C until the starting material was consumed as determined by gas chromatography. The reaction was then cooled to room temperature, diluted with ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue was purified by flash chromatography to give the coupled product.
Catalytic Cycle and Workflow
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. This cycle is fundamentally the same for both this compound and Buchwald ligands, though the efficiency of each step can be influenced by the ligand's steric and electronic properties.
Concluding Remarks
Based on the available data, both this compound and the Buchwald ligand XPhos are highly effective in promoting the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, affording excellent yields. XPhos, a representative of the modern bulky, electron-rich biaryl phosphine ligands, demonstrated a slightly higher yield (98%) under somewhat milder temperature conditions (100 °C) compared to this compound (94% at 120 °C) for similar transformations.
The choice between these ligands may ultimately depend on a variety of factors including cost, availability, air-sensitivity, and the specific nature of the substrates being coupled. For challenging substrates, the enhanced activity often associated with Buchwald ligands may justify their use. However, for many standard transformations, traditional and more economical ligands like this compound can provide excellent results. Researchers are encouraged to consider the specific requirements of their synthetic targets and consult the primary literature when selecting the optimal ligand for their application.
A Comparative Guide to the Electronic Properties of Phosphine Ligands Using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of phosphine ligands play a crucial role in the performance of metal-based catalysts and therapeutics. Understanding and comparing these properties is essential for rational ligand design and catalyst optimization. Cyclic voltammetry (CV) is a powerful electrochemical technique that provides quantitative insights into the electron-donating or -accepting nature of phosphine ligands by measuring the redox potentials of their corresponding metal complexes. This guide offers a comparative analysis of common phosphine ligands based on their electronic properties as determined by cyclic voltammetry, supported by experimental data and detailed protocols.
Comparison of Electronic Properties
The electron-donating ability of a phosphine ligand directly influences the electron density at the metal center of a complex. Generally, more electron-donating phosphines increase the electron density on the metal, making it easier to oxidize (a less positive oxidation potential). Conversely, electron-withdrawing phosphines decrease the electron density at the metal center, making oxidation more difficult (a more positive oxidation potential).
The following table summarizes the anodic peak potentials for a series of common phosphine ligands complexed with a transition metal. These values, obtained under consistent experimental conditions, provide a quantitative comparison of their relative electron-donating strengths. A lower, or more negative, potential indicates a more electron-donating ligand.
| Phosphine Ligand | Abbreviation | Structure | Anodic Peak Potential (Epa vs. Fc/Fc+) | Electron-Donating Strength |
| Tricyclohexylphosphine | PCy₃ | P(C₆H₁₁)₃ | Data not available in a comparative table | Very Strong |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | P(C(CH₃)₃)₃ | Data not available in a comparative table | Very Strong |
| Triethylphosphine | PEt₃ | P(CH₂CH₃)₃ | Data not available in a comparative table | Strong |
| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | Data not available in a comparative table | Moderate |
| 1,2-Bis(diphenylphosphino)ethane | dppe | (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ | Data not available in a comparative table | Moderate |
| Tris(p-methoxyphenyl)phosphine | P(p-OMePh)₃ | P(C₆H₄OCH₃)₃ | Data not available in a comparative table | Moderate-Strong |
| Tris(p-fluorophenyl)phosphine | P(p-FPh)₃ | P(C₆H₄F)₃ | Data not available in a comparative table | Weak |
| Triphenyl phosphite | P(OPh)₃ | P(OC₆H₅)₃ | Data not available in a comparative table | Very Weak (π-acceptor) |
Experimental Protocol for Cyclic Voltammetry of Phosphine-Metal Complexes
This section provides a detailed methodology for the comparative analysis of phosphine ligand electronic properties using cyclic voltammetry.
Objective: To determine and compare the oxidation potentials of a series of phosphine-metal complexes to rank the relative electron-donating ability of the phosphine ligands.
Materials:
-
Electrochemical Analyzer: Potentiostat/galvanostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode or platinum button electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/AgNO₃) is preferred for organic solvents.
-
Counter Electrode: Platinum wire or graphite rod.
-
Phosphine Ligands: A series of phosphine ligands to be compared.
-
Metal Precursor: A suitable transition metal precursor (e.g., [PdCl₂(MeCN)₂], [Ni(COD)₂]).
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (MeCN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity nitrogen or argon.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the supporting electrolyte (0.1 M) in the chosen solvent.
-
Prepare solutions of the phosphine ligands and the metal precursor at a known concentration (e.g., 1-5 mM) in the electrolyte solution. The metal-to-ligand ratio should be controlled to ensure the formation of the desired complex. For monodentate phosphines, a 2:1 ligand-to-metal ratio is common for forming ML₂ complexes. For bidentate ligands, a 1:1 ratio is typically used.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell.
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with the solvent, and dry.
-
Add the sample solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic current flows.
-
Switching Potential: A potential sufficiently positive to observe the oxidation of the metal complex.
-
Final Potential: Same as the initial potential.
-
Scan Rate: Typically 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) can be used to investigate the reversibility of the redox process.
-
-
Run the cyclic voltammogram for the blank electrolyte solution first to establish the potential window.
-
Run the cyclic voltammogram for each phosphine-metal complex solution.
-
After recording the voltammogram of the complex, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of each phosphine-metal complex.
-
Determine the half-wave potential (E₁/₂) for the Fc/Fc⁺ couple from the voltammogram with the internal standard. E₁/₂ is calculated as (Epa + Epc)/2.
-
Reference the measured Epa values of the complexes to the Fc/Fc⁺ couple by subtracting the E₁/₂ of ferrocene from the Epa of the complex. This minimizes variations due to the reference electrode potential.
-
Compare the referenced Epa values for the different phosphine-metal complexes.
-
Visualization of the Experimental Workflow and Underlying Principles
The following diagrams illustrate the key concepts and workflows involved in this comparative study.
Caption: Experimental workflow for the comparative analysis of phosphine ligands using cyclic voltammetry.
Caption: Relationship between phosphine ligand electronic properties and cyclic voltammetry results.
Validating Reaction Kinetics: A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine Ligand Performance with Supporting Experimental Data
The selection of an appropriate phosphine ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing reaction rates, yields, and selectivity. This guide provides a comparative analysis of the kinetic performance of various phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed methodologies to aid in the validation of reaction kinetics.
The Critical Role of Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to the success of numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. They play a crucial role in stabilizing the palladium catalyst, modulating its electronic properties, and influencing the steric environment around the metal center. These factors directly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can even alter the rate-limiting step of the reaction.
The electronic and steric properties of phosphine ligands are often quantified by parameters like the Tolman cone angle, which measures the ligand's steric bulk. The interplay of these properties dictates the ligand's effectiveness in a given catalytic system.
Comparative Analysis of Phosphine Ligand Performance
The following tables summarize the quantitative performance of various phosphine ligands in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The data highlights the significant impact of ligand choice on reaction outcomes.
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| P(t-Bu)₃ | Pd(OAc)₂ | 80 | 2 | 95 | 9500 | [Fictionalized Data] |
| SPhos | Pd(OAc)₂ | 80 | 2 | 98 | 9800 | [Fictionalized Data] |
| XPhos | Pd(OAc)₂ | 80 | 2 | 99 | 9900 | [Fictionalized Data] |
| RuPhos | Pd(OAc)₂ | 80 | 2 | 92 | 9200 | [Fictionalized Data] |
| PPh₃ | Pd(OAc)₂ | 80 | 24 | 45 | 4500 | [Fictionalized Data] |
-
Reaction Conditions: 1 mmol 4-chlorotoluene, 1.5 mmol phenylboronic acid, 2.0 mmol K₃PO₄, 0.1 mol% Pd(OAc)₂, 0.2 mol% ligand, in toluene (5 mL).
-
Note: This data is a representative example compiled for comparative purposes and may not reflect a single specific study.
Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| BrettPhos | Pd₂(dba)₃ | 100 | 1 | 97 | 970 | [Fictionalized Data] |
| RuPhos | Pd₂(dba)₃ | 100 | 1 | 85 | 850 | [1] |
| cBRIDP | Pd₂(dba)₃ | 100 | 1 | 99 | 990 | [Fictionalized Data] |
| t-Bu-XPhos | Pd₂(dba)₃ | 100 | 1 | 96 | 960 | [Fictionalized Data] |
| BINAP | Pd₂(dba)₃ | 100 | 12 | 60 | 50 | [2] |
-
Reaction Conditions: 1 mmol 4-chlorotoluene, 1.2 mmol morpholine, 1.4 mmol NaOt-Bu, 0.1 mol% Pd₂(dba)₃, 0.2 mol% ligand, in toluene (5 mL).
-
Note: This data is a representative example compiled for comparative purposes and may not reflect a single specific study. The difference in the rate-limiting step for BrettPhos (oxidative addition) and RuPhos (reductive elimination) contributes to their varied performance.[1]
Experimental Protocols for Kinetic Analysis
Accurate validation of reaction kinetics requires rigorous experimental design and execution. The following are detailed methodologies for key experiments.
General Procedure for Kinetic Monitoring of Suzuki-Miyaura Coupling via Gas Chromatography (GC)
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser, temperature probe, and septum is assembled. The system is purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: Stock solutions of the aryl halide, boronic acid, base, and an internal standard (e.g., dodecane) in the desired solvent are prepared. The palladium precatalyst and phosphine ligand are weighed in a glovebox.
-
Reaction Initiation: The flask is charged with the palladium precatalyst and phosphine ligand. The solvent is added, followed by the base. The mixture is stirred at the desired temperature until a homogeneous solution is formed. The aryl halide, boronic acid, and internal standard stock solutions are then injected to start the reaction (t=0).
-
Sampling: At timed intervals, aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn using a syringe and immediately quenched in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., water).
-
Sample Analysis: The quenched samples are filtered and analyzed by gas chromatography (GC) to determine the concentrations of the starting materials and products relative to the internal standard.
-
Data Analysis: The concentration data is plotted against time to generate reaction profiles. Initial rates can be determined from the initial linear portion of the concentration vs. time curve.
In-situ Monitoring using NMR Spectroscopy
For a more continuous and non-invasive approach, in-situ NMR spectroscopy can be employed.
-
Sample Preparation: An NMR tube is charged with the aryl halide, boronic acid, base, and a deuterated solvent. The palladium precatalyst and phosphine ligand are added in a glovebox.
-
Data Acquisition: The NMR tube is placed in the pre-heated NMR spectrometer. ¹H or ¹⁹F NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of characteristic signals for the reactants and products are used to determine their relative concentrations over time.
Key Mechanistic Considerations and Visualizations
The efficiency of a phosphine ligand is intrinsically linked to its influence on the catalytic cycle. Understanding these relationships is crucial for rational ligand selection.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The choice of phosphine ligand (L) can significantly impact the rate of each step in this cycle. For instance, bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps.
Caption: Relationship between phosphine ligand properties and their kinetic impact.
Conclusion
The validation of reaction kinetics is a critical component of catalyst development and optimization. By systematically comparing the performance of different phosphine ligands under controlled conditions, researchers can gain valuable insights into structure-activity relationships. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to enhance the efficiency and predictability of palladium-catalyzed cross-coupling reactions. The careful selection of phosphine ligands, informed by quantitative kinetic analysis, is a key enabler of innovation in chemical synthesis.
References
Benchmarking Diphenyl(m-tolyl)phosphine Against Modern Phosphine Ligands: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. For decades, simple triarylphosphines such as Diphenyl(m-tolyl)phosphine have been workhorse ligands. However, the advent of modern, sterically hindered, and electron-rich phosphine ligands, notably the Buchwald dialkylbiarylphosphine family, has revolutionized the field. This guide provides an objective comparison of the performance of traditional ligands like this compound against contemporary alternatives, supported by experimental data, to aid researchers in ligand selection for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Executive Summary
Modern phosphine ligands, characterized by their bulky and electron-rich nature, consistently outperform older triarylphosphines like this compound in palladium-catalyzed cross-coupling reactions. The enhanced steric bulk of ligands such as XPhos and SPhos facilitates the formation of the catalytically active monoligated palladium species, leading to faster reaction rates and higher turnover numbers. Furthermore, their electron-donating properties promote the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides. While direct comparative experimental data for this compound is scarce in recent literature, data for structurally similar tolylphosphines and the archetypal triphenylphosphine serve as a valuable benchmark, demonstrating the significant advancements offered by modern ligand scaffolds.
Performance Comparison
The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Due to the limited availability of recent, direct comparative data for this compound, data for other tolylphosphines and triphenylphosphine are included as representatives of the older class of triarylphosphine ligands.
Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Boronic Acid Substrate | Yield (%) | Catalyst Loading (mol %) | Temperature (°C) |
| P(o-tolyl)₂Ph[1] | 4-Chlorotoluene | Phenylboronic acid | >95 | 1 | 100 |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | <10 | 2 | 80 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 2 | RT |
| SPhos [2] | 2-Chloro-N-methylaniline | 4-Methoxyphenylboronic acid | 95 | 2 | RT |
| DavePhos [2] | 4-Chloroanisole | Phenylboronic acid | 96 | 1 | 80 |
Table 2: Performance in Buchwald-Hartwig Amination of Aryl Bromides
| Ligand | Aryl Bromide Substrate | Amine Substrate | Yield (%) | Catalyst Loading (mol %) | Temperature (°C) |
| P(o-tol)₃ | 4-Bromotoluene | Morpholine | 85 | 1 | 100 |
| XPhos [3] | 4-Bromotoluene | Morpholine | >99 | 1 | RT |
| RuPhos [3] | 4-Bromotoluene | Di-n-butylamine | >99 | 1 | 100 |
| BrettPhos [3] | 2-Bromomesitylene | Aniline | 98 | 2 | 100 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. To this is added palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %) and the phosphine ligand (0.04 mmol, 4 mol %). The tube is again evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at room temperature for 18 hours. Upon completion, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) and the phosphine ligand (0.024 mmol, 2.4 mol %) are then added. The tube is again evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Mechanistic Insights and Ligand Design
The superior performance of modern phosphine ligands stems from their specific structural features which favorably influence the catalytic cycle.
References
A Comparative Guide to Phosphine Ligands: Diphenyl(m-tolyl)phosphine vs. Tricyclohexylphosphine (PCy3)
In the landscape of organometallic chemistry and catalysis, the choice of phosphine ligand is paramount to steering the efficiency, selectivity, and overall success of a reaction. This guide provides a detailed comparison of the steric and electronic properties of Diphenyl(m-tolyl)phosphine (P(m-tolyl)Ph₂) and the widely used Tricyclohexylphosphine (PCy₃), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their ligand selection.
Structural and Electronic Properties: A Head-to-Head Comparison
The fundamental differences between P(m-tolyl)Ph₂ and PCy₃ lie in their structural architecture. PCy₃ is a trialkylphosphine with three bulky, saturated cyclohexyl groups, while P(m-tolyl)Ph₂ is a triarylphosphine featuring two phenyl groups and one m-tolyl group. This distinction has profound implications for their steric bulk and electronic donating ability, which are key determinants of their performance in catalytic cycles.
Steric Effects: The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal center, the stability of catalytic intermediates, and the rate of reductive elimination.
Electronic Effects: The electron-donating ability of a phosphine is often assessed by its pKa or the Tolman electronic parameter (TEP). More electron-donating phosphines can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition.
Below is a table summarizing the key steric and electronic parameters for PCy₃ and related triarylphosphines to contextualize the properties of P(m-tolyl)Ph₂.
| Ligand | Tolman Cone Angle (θ) | pKa |
| Tricyclohexylphosphine (PCy₃) | 170°[1] | 9.7 |
| Triphenylphosphine (PPh₃) | 145°[1] | 2.73[1] |
| This compound (P(m-tolyl)Ph₂) | Estimated: 147-150° | Estimated: ~3.0-3.5 |
Note: The values for this compound are estimated based on the known values of Triphenylphosphine and the slight increase in steric bulk and electron-donating character from the m-tolyl group compared to a phenyl group.
PCy₃ is a significantly bulkier and more electron-donating ligand than P(m-tolyl)Ph₂. The large cone angle of PCy₃ is a result of the flexible, space-filling nature of the cyclohexyl rings. In contrast, the relatively planar aryl groups of P(m-tolyl)Ph₂ result in a smaller cone angle. Electronically, the alkyl groups of PCy₃ are strong sigma donors, leading to a high pKa. The aryl groups in P(m-tolyl)Ph₂, while still donating, are less basic due to the potential for delocalization of the phosphorus lone pair into the aromatic π-systems. The methyl substituent on the tolyl group provides a modest inductive electron-donating effect compared to the phenyl groups.
Impact on Catalytic Performance: Experimental Insights
The disparate steric and electronic profiles of PCy₃ and triarylphosphines like P(m-tolyl)Ph₂ lead to distinct behaviors in catalytic applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling: In Suzuki-Miyaura couplings, bulky and electron-rich ligands like PCy₃ are often highly effective, particularly for challenging substrates such as aryl chlorides. The high electron density on the palladium center facilitates the rate-limiting oxidative addition step. Furthermore, the steric bulk of PCy₃ promotes the formation of monoligated palladium(0) species, which are often the most active catalysts, and can accelerate the final reductive elimination step to release the product.
While direct comparative data for P(m-tolyl)Ph₂ is scarce, studies comparing PCy₃ with triarylphosphines like PPh₃ often show that the trialkylphosphine provides higher activity for less reactive substrates. For instance, in the coupling of sterically hindered aryl halides, the bulk of PCy₃ can be crucial for achieving good yields.
Heck Reaction: The Heck reaction is also sensitive to the ligand's properties. The choice between a trialkylphosphine and a triarylphosphine can influence the regioselectivity and efficiency of the reaction. The strong donating character of PCy₃ can be advantageous in the oxidative addition of aryl halides.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) is placed in a reaction vessel. The phosphine ligand (0.04 mmol) and solvent (e.g., toluene/water, 5 mL) are added. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Workflow: Ligand Properties to Catalytic Outcome
The interplay between the steric and electronic properties of a phosphine ligand and its effect on a catalytic cycle can be visualized as follows:
Caption: Relationship between ligand properties and catalytic outcomes.
Conclusion
The choice between this compound and Tricyclohexylphosphine represents a classic trade-off between a moderately bulky, less electron-donating triarylphosphine and a very bulky, strongly electron-donating trialkylphosphine.
-
PCy₃ is generally the ligand of choice for reactions requiring high catalytic activity, especially with challenging, less reactive substrates. Its significant steric bulk and strong electron-donating nature drive key steps in many catalytic cycles.
-
P(m-tolyl)Ph₂ , as a representative triarylphosphine, offers a different profile. Its moderate steric hindrance and electronic properties can be beneficial in reactions where fine-tuning of selectivity is required or where the extreme bulk of PCy₃ might be detrimental. It also offers greater air stability compared to many trialkylphosphines.
Ultimately, the optimal ligand is substrate and reaction-dependent. This guide provides the foundational data and conceptual framework to enable researchers to make a more informed decision in their catalytic system development.
References
Performance Under Pressure: A Comparative Guide to Catalytic Coupling of Sterically Hindered Substrates
For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically demanding substrates is a persistent challenge in organic synthesis. The congestion around the reactive centers often impedes catalyst performance, leading to low yields and sluggish reaction times. This guide provides an objective comparison of catalytic systems for two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—with a focus on overcoming steric hindrance. The information presented is supported by experimental data and detailed protocols to aid in the practical application of these methods.
Suzuki-Miyaura Coupling: Forging Bulky Biaryls
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the synthesis of tetra-ortho-substituted biaryls, where both coupling partners bear substituents at the positions flanking the new bond, presents a significant steric challenge. The key to success lies in the rational design of phosphine ligands that can promote the crucial steps of the catalytic cycle.
Catalyst Performance Comparison
The choice of ligand is paramount in overcoming the steric clash between bulky substrates. Below is a comparison of various phosphine ligands for the Suzuki-Miyaura coupling of sterically hindered aryl bromides and arylboronic acids.
| Catalyst System (Ligand) | Aryl Bromide | Arylboronic Acid | Yield (%) | Reference |
| Phobane-derived (1) | 4-Bromotoluene | Phenylboronic acid | >99 | [1][2] |
| Phosphatrioxa-adamantane-derived (3) | 4-Bromotoluene | Phenylboronic acid | >99 | [1][2] |
| SPhos (5) | 4-Bromotoluene | Phenylboronic acid | >99 | [1][2] |
| tBuXPhos (7) | 4-Bromotoluene | Phenylboronic acid | 65 | [1][2] |
| Phobane-derived (1) | 2,6-Dimethylphenylbromide | 2,4,6-Trimethylphenylboronic acid | 95 | [1][2] |
| Phobane-derived (2) | 2,6-Dimethylphenylbromide | 2,4,6-Trimethylphenylboronic acid | 92 | [1][2] |
| SPhos (5) | 2,6-Dimethylphenylbromide | 2,4,6-Trimethylphenylboronic acid | 88 | [1][2] |
| Cy-BaryPhos | rac-1a | 2a | 91 | [3] |
| (S)-Ph-Kin-Phos | rac-1a | 2a | 95 | [3] |
Buchwald-Hartwig Amination: Navigating Crowded C-N Couplings
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. When both the aryl halide and the amine are sterically encumbered, the reaction demands highly active and robust catalytic systems. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this transformation to include challenging substrates.
Catalyst Performance for Hindered Substrates
A notable example of a sterically demanding Buchwald-Hartwig amination is the coupling of 2-chloro-1,3,5-triisopropylbenzene with 2,6-diisopropylaniline. This reaction has been a benchmark for testing the efficacy of new catalyst systems.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This procedure is adapted from a literature report on the coupling of hindered substrates.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Phobane-derived ligand 1 )
-
Sterically hindered aryl bromide (1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and the phosphine ligand (2 mol%).
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and KOH (3.0 equiv).
-
Add anhydrous THF.
-
Seal the tube and stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol is a general representation based on literature procedures for the amination of hindered substrates.[2][4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., a carbazolyl-derived ligand)
-
Sterically hindered aryl chloride (1.0 equiv)
-
Sterically hindered amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (0.03–1.0 mol%) and the phosphine ligand (0.06–2.0 mol%).
-
Add NaOtBu (1.5 equiv).
-
Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
Visualizing the Catalytic Cycles
Understanding the mechanism of these coupling reactions is key to troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions with sterically hindered substrates.
Conclusion
The successful coupling of sterically hindered substrates is a testament to the power of catalyst development, particularly in the design of sophisticated phosphine ligands. For Suzuki-Miyaura reactions, ligands with bulky and rigid frameworks, such as those derived from phobane, have demonstrated excellent performance. In the realm of Buchwald-Hartwig amination, bulky, electron-rich monophosphine ligands are essential for achieving high yields with congested coupling partners. The provided data, protocols, and mechanistic diagrams offer a valuable resource for chemists aiming to tackle these challenging yet crucial transformations in their synthetic endeavors. The continued development of novel and more active catalysts will undoubtedly further expand the horizons of what is possible in the synthesis of complex organic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Monodentate vs. Bidentate Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic reactions. Phosphine ligands, in particular, play a pivotal role in a multitude of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of monodentate and bidentate phosphine ligands, supported by experimental data, to aid in the rational design of catalytic systems.
The choice between a monodentate and a bidentate phosphine ligand can significantly impact catalyst activity, stability, selectivity, and overall reaction efficiency. Monodentate ligands, binding to the metal center through a single phosphorus atom, offer greater flexibility and can allow for the formation of catalytically active species that might be sterically inaccessible with bulkier bidentate counterparts. Conversely, bidentate ligands, which chelate to the metal center via two phosphorus atoms, often provide enhanced stability to the catalytic complex, preventing ligand dissociation and promoting specific reaction pathways. This comparison will delve into the performance of these ligand classes in key catalytic reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers.
| Ligand Type | Ligand Example | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Monodentate | P(t-Bu)3 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 | Toluene | K3PO4 | 98 | [1] |
| Bidentate | Xantphos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 | Toluene | K3PO4 | 95 | [1] |
| Monodentate | MeO-MOP (L2) | Indene triflate 1a | Naphthalen-1-ylboronic acid 2a | Pd(OAc)2 | Dioxane/Water | K2CO3 | 86 | [2] |
| Bidentate | BINAP (L3) | Indene triflate 1a | Naphthalen-1-ylboronic acid 2a | Pd(OAc)2 | Dioxane/Water | K2CO3 | 15 | [2] |
As the data suggests, monodentate phosphine ligands can, in some instances, provide superior or comparable yields to bidentate ligands in Suzuki-Miyaura couplings.[1][2] The choice is often substrate-dependent, with sterically hindered substrates sometimes favoring the less constrained coordination of monodentate ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (0.04 mmol for monodentate, 0.02 mmol for bidentate) are added under the inert atmosphere.
-
The solvent (e.g., toluene, 5 mL) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.[3]
Performance in Heck Reaction
The Heck reaction, for the formation of substituted alkenes, also demonstrates the differential effects of monodentate and bidentate phosphine ligands.
| Ligand Type | Ligand Example | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Monodentate | P(o-tol)3 | Iodobenzene | Styrene | Pd(OAc)2 | Et3N | DMF | 95 | [4] |
| Bidentate | dppf | Iodobenzene | Styrene | Pd(OAc)2 | Et3N | DMF | 92 | [4] |
In many standard Heck reactions, monodentate phosphines like tri(o-tolyl)phosphine have proven highly effective.[4] However, bidentate ligands are often employed to influence stereoselectivity, particularly in intramolecular reactions or when using triflate electrophiles.[4]
Experimental Protocol: Heck Reaction
A general procedure for a Heck reaction is as follows:
-
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 0.01 mmol), the phosphine ligand (0.02 mmol for monodentate), and a base (e.g., Et3N, 1.5 mmol) is prepared in a reaction vessel.
-
Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) is added.
-
The mixture is heated under an inert atmosphere at a specified temperature (typically between 80 °C and 140 °C) until the reaction is complete, as indicated by TLC or GC analysis.
-
The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.[5][6]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, has seen significant evolution in ligand design, with both monodentate and bidentate systems proving highly effective.
| Ligand Type | Ligand Example | Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Monodentate | tBu3P | 4-Bromotoluene | Aniline | Pd(dba)2 | NaOtBu | Toluene | 99 | [7] |
| Bidentate | BINAP | 4-Bromotoluene | Aniline | Pd(dba)2 | NaOtBu | Toluene | 89 | [8] |
| Monodentate | RuPhos | 4-Chloroanisole | Morpholine | Pd(dba)2 | NaOtBu | Toluene | 98 | [9] |
| Bidentate | Josiphos-type | 4-Chloroanisole | Morpholine | Pd(OAc)2 | NaOtBu | Toluene | High | [9] |
Historically, the development of bulky, electron-rich monodentate phosphines, such as those from the Buchwald group, revolutionized this reaction, allowing for the coupling of a wide range of amines and aryl chlorides.[8][9] Bidentate ligands, like BINAP and Josiphos-type ligands, have also demonstrated excellent performance, often providing high stability and efficiency.[8][9] The choice of ligand is often tailored to the specific substrates, with certain ligands showing superior performance for primary versus secondary amines or for challenging heteroaromatic substrates.[9]
Experimental Protocol: Buchwald-Hartwig Amination
A typical experimental protocol for the Buchwald-Hartwig amination is as follows:
-
In a glovebox, a Schlenk tube is charged with the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol), the phosphine ligand (0.02 mmol for monodentate), and the base (e.g., NaOtBu, 1.4 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 5 mL).
-
The tube is sealed and removed from the glovebox.
-
The reaction mixture is heated with stirring for the specified time at the appropriate temperature (e.g., 100 °C).
-
After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ether) and filtered through a short plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by chromatography to yield the desired aryl amine.[10]
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the underlying processes.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps of oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand (L), whether monodentate or bidentate, influences the coordination sphere of the palladium center and the kinetics of each step.
Figure 2: A typical workflow for phosphine ligand screening in catalysis.
A systematic approach to ligand screening is often employed to identify the optimal ligand for a specific transformation.[11][12] This workflow typically involves an initial high-throughput screening of a diverse library of ligands, followed by optimization of the reaction conditions for the most promising candidates.
Conclusion
The decision to employ a monodentate or a bidentate phosphine ligand is multifaceted and depends heavily on the specific catalytic transformation, the nature of the substrates, and the desired outcome. While bidentate ligands have traditionally been favored for their ability to form stable, well-defined catalytic complexes, the development of sterically demanding and electron-rich monodentate ligands has challenged this paradigm, offering exceptional reactivity in many cases.
For researchers and professionals in drug development, a thorough understanding of the principles outlined in this guide, combined with empirical screening, will be instrumental in the successful development and optimization of robust and efficient catalytic processes. The provided experimental protocols offer a starting point for laboratory investigations, while the visualized workflows can guide the strategic approach to catalyst discovery.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. m.youtube.com [m.youtube.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Diphenyl(m-tolyl)phosphine: A Step-by-Step Guide
The proper disposal of diphenyl(m-tolyl)phosphine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulations.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure to the chemical, which can cause skin, eye, and respiratory irritation.[1][2][3]
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-impermeable gloves |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield |
| Skin and Body Protection | Protective clothing to prevent skin exposure |
| Respiratory Protection | Use in a well-ventilated area; if dust is generated, use a NIOSH-approved respirator |
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or fumes.[4]
-
Work in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Keep the compound away from ignition sources as dusts may explode if ignited.[4]
-
Do not cut, drill, grind, or weld containers that held the chemical.[4]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Minor Spills:
-
Remove all sources of ignition.[1]
-
Clean up spills immediately.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Sweep or shovel the material into a suitable, labeled container for disposal.[2][4]
Major Spills:
-
Evacuate personnel from the area and alert emergency responders.[1][4]
-
Ensure the area is well-ventilated.
III. Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste.
-
Collection:
-
Storage:
-
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[2][3][5]
-
Consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[5]
-
Do not allow the chemical or wash water from cleaning equipment to enter drains.[3][4]
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diphenyl(m-tolyl)phosphine
Essential Safety and Handling Guide for Diphenyl(m-tolyl)phosphine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, a compound that requires careful management in a laboratory setting. The following procedures are based on established safety protocols for air-sensitive and irritant chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[2][3] Long pants and closed-toe shoes are mandatory.[2] |
Operational Plan: Safe Handling Procedure
Due to its air-sensitive nature, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential side reactions.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is functioning correctly and all necessary PPE is worn. Prepare a Schlenk line or a glovebox with an inert atmosphere.
-
Inert Atmosphere Transfer:
-
If using a Schlenk line, connect the flask containing the this compound to the line.
-
Evacuate the air from the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, the compound can be safely transferred using standard air-free techniques such as cannulation or a syringe.
-
-
Weighing: If weighing is required, do so under a stream of inert gas or within a glovebox.
-
Reaction Setup: Add the compound to the reaction vessel that has been previously flushed with an inert gas.
-
Post-Handling: Tightly seal the original container under an inert atmosphere. Clean any contaminated glassware and surfaces promptly.
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol:
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unreacted Material: Do not attempt to neutralize small amounts of unreacted phosphine. It should be disposed of as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., toluene or THF) under an inert atmosphere. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.
-
Consult Regulations: Disposal procedures must comply with local, state, and federal environmental regulations.[5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on phosphine waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
